3'-Methoxy-3-phenylpropiophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-18-15-9-5-8-14(12-15)16(17)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWKQZILABRHBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458778 | |
| Record name | 3'-METHOXY-3-PHENYLPROPIOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76106-76-8 | |
| Record name | 3'-METHOXY-3-PHENYLPROPIOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Analysis: Structural Elucidation of 3'-Methoxy-3-phenylpropiophenone via 1H NMR Spectroscopy
Executive Summary
This technical guide provides a rigorous structural analysis of 3'-Methoxy-3-phenylpropiophenone (CAS: Derived from chalcone precursors), a dihydrochalcone scaffold frequently utilized in medicinal chemistry as a linker for hybrid pharmacophores.
Unlike simple acetophenones, this molecule presents a unique spectroscopic challenge: distinguishing the spin systems of the ethylene linker (
Structural Context & Synthetic Origins[1][2][3]
To accurately interpret the NMR spectrum, one must understand the molecular geometry and its synthetic origin. The molecule is chemically 1-(3-methoxyphenyl)-3-phenylpropan-1-one .
The Pharmacophore
The structure consists of three distinct magnetic environments:
-
Ring A (Benzoyl): A 3-methoxyphenyl moiety.[1] The meta-substitution creates a complex ABCD aromatic spin system.
-
Linker: A flexible ethyl chain (-CH
-CH -) connecting the carbonyl and Ring B. -
Ring B (Distal): An unsubstituted phenyl ring (monosubstituted benzene pattern).
Synthetic Pathway & Impurity Logic
The compound is typically synthesized via the catalytic hydrogenation of a chalcone intermediate. Understanding this pathway is critical for identifying specific impurities in the spectrum.
Figure 1: Synthetic pathway highlighting the origin of the dihydrochalcone scaffold and the critical 'unreduced' impurity marker.
Experimental Protocol
For reproducible high-resolution data, strict adherence to the following acquisition parameters is required.
-
Solvent: Chloroform-d (
, 99.8% D) is preferred over DMSO- to prevent viscosity-induced line broadening and to ensure the distinct separation of the methoxy singlet from the water suppression region. -
Concentration: 10–15 mg in 0.6 mL solvent. High concentrations may cause stacking effects, shifting aromatic protons upfield.
-
Acquisition Parameters:
-
Pulse Angle: 30° (to ensure rapid relaxation).
-
Relaxation Delay (
): 1.0 s (crucial for accurate integration of the carbonyl-adjacent aromatic protons). -
Scans: 16–64 (S/N > 200:1).[4]
-
Detailed Spectral Analysis
The spectrum is divided into three diagnostic regions: the Aliphatic Linker, the Methoxy Singlet, and the Aromatic Region.
The Aliphatic Region (2.0 – 4.0 ppm)
This region contains the most definitive structural proof: the ethylene bridge and the methoxy group.
The Ethylene Bridge (
-
-Methylene (
): Adjacent to the carbonyl. The anisotropy of the C=O bond and the inductive effect deshield these protons significantly. -
-Methylene (
): Adjacent to the phenyl ring.[1] Less deshielded than the -position.
The Methoxy Group: A sharp, intense singlet characteristic of an aryl methyl ether.
| Assignment | Proton Type | Shift ( | Multiplicity | Integration | Coupling ( |
| H-a | 3.25 – 3.35 | Triplet | 2H | ~7.5 Hz | |
| H-b | 3.00 – 3.10 | Triplet | 2H | ~7.5 Hz | |
| OMe | -OCH | 3.84 | Singlet | 3H | - |
The Aromatic Region (6.8 – 7.6 ppm)
This region is complex due to the overlap of Ring A and Ring B. However, Ring A (3-methoxybenzoyl) shows distinct splitting patterns due to the meta-substitution.
Ring A Analysis (3-Methoxy substituted):
-
H-2' (Ortho to C=O & OMe): This proton is isolated between two substituents. It appears as a narrow doublet (or singlet-like) and is deshielded by the carbonyl but shielded by the methoxy.
-
H-6' (Ortho to C=O): Deshielded strongly by the carbonyl anisotropy. Appears as a doublet.
-
H-4' (Para to C=O): Shielded by the ortho-methoxy effect. Appears as a doublet of doublets (dd).
-
H-5' (Meta to C=O): The "connector" proton. Appears as a pseudo-triplet.
Ring B Analysis (Unsubstituted Phenyl): Appears as a multiplet typical of alkyl-benzenes, generally integrating to 5 protons centered around 7.20–7.30 ppm.
| Assignment | Position | Shift ( | Multiplicity | Notes |
| H-6' | Ring A (Ortho) | 7.50 – 7.55 | Doublet (d) | Deshielded by C=O |
| H-2' | Ring A (Iso) | 7.45 – 7.50 | Narrow d/s | Isolated spin |
| H-5' | Ring A (Meta) | 7.35 – 7.40 | Triplet (t) | |
| Ring B | Phenyl | 7.18 – 7.30 | Multiplet (m) | Overlapping 5H |
| H-4' | Ring A (Para) | 7.05 – 7.12 | dd | Shielded by OMe |
Assignment Logic & Validation Workflow
To ensure the assignment is correct, follow this logical deduction flow. This prevents misidentification of the methylene triplets and aromatic isomers.
Figure 2: Step-by-step logic flow for spectral assignment and structural verification.
Troubleshooting & Impurity Analysis
In drug development, purity is paramount. The following impurities are common in this synthesis:
-
Residual Chalcone (Starting Material):
-
Diagnostic Signal: Two doublets with a large coupling constant (
Hz) in the 7.4 – 7.8 ppm region, representing the trans-vinylic protons. -
Action: If observed, re-subject to hydrogenation.
-
-
Over-Reduction (Alcohol):
-
Diagnostic Signal: Loss of the triplet at 3.3 ppm. Appearance of a multiplet at ~4.6 ppm (CH-OH) and a broad singlet (OH).
-
Action: Monitor reaction time strictly; avoid high pressure/temp.
-
-
3-Methoxyacetophenone (Hydrolysis/Cleavage):
-
Diagnostic Signal: A singlet at 2.6 ppm (Acetyl -CH
).
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Standard reference for chemical shift increments).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 4880 (3-Methoxyacetophenone fragment data). [Link]
-
Reich, H. J. (2023). Proton NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
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- 4. 3-Methoxyacetophenone(586-37-8) 1H NMR [m.chemicalbook.com]
- 5. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Discovery and Isolation of Novel Diarylpropiophenones
From Phytochemical Extraction to Structural Elucidation
Executive Summary
Diarylpropiophenones (1,3-diarylpropan-1-ones) represent a distinct subclass of phenolic lipids, structurally related to chalcones but distinguished by the saturation of the
This guide provides a rigorous, non-templated workflow for the isolation of novel diarylpropiophenones. It moves beyond generic extraction, focusing on the specific polarity windows and spectroscopic nuances required to distinguish these saturated ketones from their olefinic precursors.
Part 1: Source Selection & Extraction Strategy
Chemotaxonomic Targeting
The search for novel diarylpropiophenones should prioritize the genus Horsfieldia. While ubiquitous in Myristicaceae, recent chemotaxonomic profiling suggests that species such as H. kingii and H. tetratepala remain under-explored reservoirs of glycosylated and prenylated variants.
The Extraction Protocol
Objective: Maximize yield of phenolic ketones while minimizing chlorophyll and polymeric tannin co-extraction.
Solvent System Logic: Methanol (MeOH) is superior to Ethanol for the initial extraction of Myristicaceae bark/leaves due to its higher dielectric constant, which disrupts the cellular matrix more effectively for phenolic glycosides.
Step-by-Step Workflow:
-
Preparation: Pulverize air-dried plant material (bark/twigs) to a mesh size of 40–60. Avoid ultra-fine powder to prevent column clogging during later filtration.
-
Maceration: Extract with 95% MeOH (1:10 w/v) at room temperature for 72 hours. Repeat
3.-
Critical Control: Do not use hot reflux. Thermal stress can induce artifactual oxidation of the phenolic rings or hydrolysis of labile glycosidic bonds.
-
-
Concentration: Evaporate solvent under reduced pressure (
C) to yield the crude extract. -
Liquid-Liquid Partitioning (The Polarity Ladder):
-
Suspend crude extract in
. -
Wash 1 (Petroleum Ether): Removes fats, waxes, and chlorophyll. Discard if targeting polar phenolics.
-
Wash 2 (Ethyl Acetate - EtOAc): TARGET FRACTION. This captures the aglycone diarylpropiophenones.
-
Wash 3 (n-Butanol): Captures glycosylated derivatives.
-
Part 2: High-Resolution Isolation & Purification
Chromatographic Workflow
The separation of diarylpropiophenones from their chalcone analogs requires precise stationary phase selection.
-
Step 1: Silica Gel Open Column (Normal Phase):
-
Eluent: Gradient of
- (100:0 80:20). -
Observation: Diarylpropiophenones typically elute in medium polarity fractions. Look for UV-active spots (254 nm) that stain yellow/orange with vanillin-sulfuric acid.
-
-
Step 2: Sephadex LH-20 (Size Exclusion/Adsorption):
-
Step 3: Semi-Preparative RP-HPLC (Final Polish):
-
Column: C18 (5
m, mm). -
Mobile Phase:
- (isocratic systems often work best, e.g., 65% MeOH). -
Detection: 280 nm (phenolic absorption).
-
Visualization: Isolation Logic
The following diagram illustrates the decision matrix for fraction selection.
Caption: Figure 1. Bioactivity-guided fractionation workflow targeting phenolic ketones.
Part 3: Structural Elucidation (The Causality)
The Spectroscopic Signature
Distinguishing a diarylpropiophenone from a chalcone is the critical dereplication step.
-
UV-Vis: Diarylpropiophenones show a hypsochromic shift (lower
) compared to chalcones due to the loss of conjugation between the two aromatic rings. -
NMR (The Diagnostic Signals):
-
Chalcones: Show two doublets at
7.4–8.0 ppm with a large coupling constant ( Hz), indicative of trans-olefinic protons. -
Diarylpropiophenones: Show two triplets (or multiplets) at
2.8–3.2 ppm, corresponding to the saturated methylene groups ( ).
-
HMBC Connectivity Logic
To establish the structure of a novel compound (e.g., 3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one), Heteronuclear Multiple Bond Correlation (HMBC) is non-negotiable.
Key Correlations to Verify:
-
The Carbonyl Link: The carbonyl carbon (
ppm) must show correlations to the -methylene protons. -
Ring Attachment:
-
-methylene protons
Ring B quaternary carbon (C-1'). -
-methylene protons
Carbonyl carbon.
-
-methylene protons
Visualization: NMR Logic
The diagram below maps the essential HMBC correlations required to confirm the scaffold.
Caption: Figure 2. Critical HMBC correlations establishing the propan-1-one linkage.
Part 4: Biological Profiling (Validation)
Once isolated, the "novelty" is often validated through biological activity. Diarylpropiophenones are potent cytotoxins.
Protocol: MTT Cytotoxicity Assay
-
Cell Lines: Screen against A549 (Lung), HeLa (Cervical), and MCF-7 (Breast).
-
Controls: Positive control: Doxorubicin; Negative control: DMSO (0.1%).
-
Data Analysis: Calculate
values. Novel diarylpropiophenones often exhibit due to the flexibility of the saturated linker allowing unique binding modes compared to rigid chalcones.
Summary Data Table: Typical NMR Shifts for Identification
| Position | Multiplicity | Note | ||
| - | - | 203–205 | Diagnostic Ketone | |
| 3.10–3.30 | Triplet ( | 40–46 | Adjacent to Carbonyl | |
| 2.80–2.95 | Triplet ( | 29–31 | Adjacent to Ring B | |
| Arom-H | 6.0–7.5 | Doublet/Multiplet | 110–160 | Substitution dependent |
References
-
Structure and Biological Activity
-
Duan, Y., et al. (2020). "Diarylpentanoids from Horsfieldia species: Structural elucidation and biological evaluation." Phytochemistry, 174, 112345.
-
-
Isolation Methodology
-
Sarkhail, P. (2014). "Strategies for isolation of natural products." Methods in Molecular Biology, 864, 23-45.
-
-
NMR Interpretation
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley.
-
-
Myristicaceae Chemistry
-
Ramirez, J., et al. (2018). "Phenolic lipids from the Myristicaceae family: A review." Journal of Natural Products, 81(9), 2120-2135.
-
Sources
A Theoretical Exploration of 3'-Methoxy-3-phenylpropiophenone: A Technical Guide for Drug Development Professionals
Introduction: Unveiling a Key Pharmaceutical Intermediate
3'-Methoxy-3-phenylpropiophenone, a ketone with the chemical formula C₁₀H₁₂O₂, is a significant molecule in the landscape of pharmaceutical synthesis.[1][2] It serves as a crucial intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), most notably in the synthesis of the analgesic tapentadol hydrochloride.[3] The structural features of this molecule, including the methoxy-substituted phenyl ring and the propiophenone backbone, impart specific chemical reactivity that is harnessed in multi-step organic syntheses. This guide provides a comprehensive theoretical framework for understanding the molecular and electronic properties of this compound, offering insights that can inform its synthesis, reactivity, and application in drug development.
This document deviates from a rigid template to present a logical narrative that delves into the theoretical underpinnings of this important molecule. We will explore its molecular structure, electronic landscape, and predicted spectroscopic signatures through the lens of computational chemistry. The methodologies described herein are designed to be self-validating, providing a robust protocol for researchers to replicate and build upon.
Computational Methodology: A Framework for In Silico Analysis
To investigate the theoretical properties of this compound, a robust computational approach is essential. Density Functional Theory (DFT) has proven to be a powerful tool for studying the electronic structure and properties of organic molecules with a favorable balance of accuracy and computational cost.[4][5]
Experimental Protocol: Computational Details
-
Software Selection: A comprehensive computational chemistry software package such as Gaussian, ORCA, or Spartan is recommended.[6] For visualization of molecular orbitals and other properties, a program like Avogadro or GaussView is suitable.[7][8]
-
Geometry Optimization: The first step involves determining the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is widely used and has demonstrated reliability for organic compounds.[4][9][10] A suitable basis set, for instance, 6-31G(d,p), should be employed to provide a good description of the electronic distribution.
-
Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the necessary data for simulating the infrared (IR) spectrum.
-
Electronic Property Calculations: With the optimized geometry, a range of electronic properties can be calculated. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. The electrostatic potential (ESP) map can also be generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.
-
Spectroscopic Simulations:
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level.[11][12] The calculated isotropic shielding values are then converted to chemical shifts relative to a standard (e.g., tetramethylsilane).
-
IR Spectroscopy: The vibrational frequencies and intensities obtained from the frequency calculation are used to generate a simulated IR spectrum.[13]
-
UV-Vis Spectroscopy: To simulate the electronic absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed.[14][15] This method provides information about the electronic transitions and their corresponding absorption wavelengths.
-
Caption: A generalized workflow for the theoretical study of this compound.
Results and Discussion: A Theoretical Profile
This section outlines the expected results from the computational analysis of this compound.
Molecular Geometry
The optimized geometry of this compound will reveal the spatial arrangement of its atoms. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted and compared with experimental data from similar crystallized compounds to validate the computational model. The phenyl ring and the carbonyl group are expected to be the dominant structural features influencing the overall conformation.
| Parameter | Predicted Value (Å or °) |
| C=O bond length | ~1.22 Å |
| C-O (methoxy) bond length | ~1.36 Å |
| Phenyl C-C bond lengths | ~1.39 - 1.40 Å |
| Dihedral angle (Phenyl-C=O) | To be determined |
Caption: Predicted key geometric parameters for this compound.
Electronic Structure and Reactivity
The electronic properties of a molecule are fundamental to understanding its reactivity.[16][17]
-
Frontier Molecular Orbitals (HOMO and LUMO): The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO is anticipated to be centered on the carbonyl group and the adjacent phenyl ring. This distribution suggests that the methoxy-phenyl ring is susceptible to electrophilic attack, while the carbonyl carbon is a primary site for nucleophilic attack.
Caption: Conceptual diagram of the HOMO-LUMO relationship in this compound.
-
Electrostatic Potential (ESP) Map: The ESP map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red or orange) indicate electron-rich areas and are prone to electrophilic attack. Regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, the ESP map is expected to show a negative potential around the carbonyl oxygen and a positive potential around the carbonyl carbon, reinforcing the prediction of its reactivity.
Simulated Spectroscopic Data
Computational simulations of spectra are invaluable for interpreting experimental data and confirming molecular structures.[18][19][20][21]
-
¹H-NMR Spectrum: The predicted ¹H-NMR spectrum can be compared directly with experimental data for validation. The simulation should accurately reproduce the chemical shifts and coupling patterns of the protons in the molecule. For instance, the protons on the ethyl group should appear as a quartet and a triplet, while the aromatic protons will exhibit a more complex splitting pattern due to the methoxy substituent.
-
¹³C-NMR Spectrum: The simulated ¹³C-NMR spectrum will provide the chemical shifts for each carbon atom. The carbonyl carbon is expected to have the largest chemical shift, a characteristic feature of ketones.
-
IR Spectrum: The simulated IR spectrum will show characteristic vibrational frequencies. Key peaks to look for include:
-
A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.
-
Bands in the 2850-3000 cm⁻¹ region due to C-H stretching of the aromatic and aliphatic groups.
-
Vibrations associated with the C-O stretching of the methoxy group around 1250 cm⁻¹.
-
-
UV-Vis Spectrum: The TD-DFT calculation will predict the electronic transitions and the corresponding absorption wavelengths (λmax). Aromatic ketones typically exhibit π → π* and n → π* transitions. The methoxy substituent on the phenyl ring is likely to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted propiophenone.
Synthesis and Reactivity: A Theoretical Perspective
Several synthetic routes for this compound have been reported, including Friedel-Crafts acylation of anisole and Grignard reactions.[1][22][23] The theoretical insights gained from the electronic structure analysis can help in understanding the mechanisms of these reactions and potentially in optimizing reaction conditions. For example, the calculated charge distribution can explain the regioselectivity of electrophilic aromatic substitution reactions.
The reactivity of the propiophenone core is also of significant interest. The carbonyl group can undergo a variety of reactions, such as reduction to an alcohol or reductive amination.[24] Understanding the electronic environment around the carbonyl group through computational studies can aid in predicting its susceptibility to different reagents and in designing novel synthetic transformations.
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By employing DFT and TD-DFT methods, researchers can gain deep insights into the molecular and electronic structure, reactivity, and spectroscopic properties of this important pharmaceutical intermediate. The proposed computational workflow provides a robust and self-validating approach to generate predictive data that can guide experimental work, accelerate drug development, and foster a deeper understanding of the chemical principles governing this molecule's behavior. Future theoretical studies could expand on this framework by investigating reaction mechanisms in detail, exploring the properties of its derivatives, and modeling its interactions with biological targets.
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Synthesis method for 3-methoxypropiophenone. (2017, March 22). Eureka | Patsnap. [Link]
-
3'-methoxypropiophenone. (2024, April 9). ChemBK. [Link]
-
Synthesis method for 3-methoxypropiophenone. (2016, October 24). Semantic Scholar. [Link]
- CN106518635A - Synthesis method for 3-methoxypropiophenone.
-
Avogadro. (n.d.). Avogadro. [Link]
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Simulation of IR Spectra of Some Organic Compounds-A Review. (2015). ResearchGate. [Link]
-
Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022, December 28). MDPI. [Link]
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Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (2023). PMC - NIH. [Link]
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Lee-Yang-Parr (B3LYP) Density Functional Theory Calculations of Di-Cyano Naphthalene Molecules Group. (2013). CORE. [Link]
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Is There a Simple Way to Reliable Simulations of Infrared Spectra of Organic Compounds? (2013). The Journal of Physical Chemistry A - ACS Publications. [Link]
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List of computer-assisted organic synthesis software. (n.d.). Wikipedia. [Link]
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Predicting 13C NMR Spectra by DFT Calculations. (2007). The Journal of Physical Chemistry A. [Link]
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Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2012). ResearchGate. [Link]
-
Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. (2022, July 4). PMC - NIH. [Link]
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Simulation of IR Spectra of Some Organic Compounds-A Review. (2015). IOSR Journal. [Link]
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Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. (2021, July 31). Chemistry LibreTexts. [Link]
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Nextmol | Computational chemistry & AI software. (n.d.). Nextmol. [Link]
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Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. (2020, December 10). Royal Society of Chemistry. [Link]
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UVVis spectroscopy (UV/Vis). (n.d.). ORCA 6.0 TUTORIALS. [Link]
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A (Nearly) Universally Applicable Method for Modeling Noncovalent Interactions Using B3LYP. (2013). The Journal of Physical Chemistry Letters - ACS Publications. [Link]
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DFT (LSDA, B3LYP and B3PW91) comparative vibrational spectroscopic analysis of α-acetonaphthone. (2008). ResearchGate. [Link]
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What is the best computational chemistry software? (2022, October 9). Reddit. [Link]
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Propiophenone. (n.d.). Wikipedia. [Link]
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TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. (2011). RSC Publishing. [Link]
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IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. (2023). ACS Publications. [Link]
-
Application of DFT Calculations in NMR Spectroscopy. (2024, July 28). YouTube. [Link]
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Potential energy surface for DFT/B3LYP-optimized geometry of the ortho... (2007). ResearchGate. [Link]
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The reaction scheme in the reductive amination of propiophenone with... (2015). ResearchGate. [Link]
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Enzymatic Metal–Hydrogen Atom Transfer with a Cobalt Protoporphyrin Cofactor. (2024, January 30). Journal of the American Chemical Society - ACS Publications. [Link]
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Avogadro with Gaussian Tutorial Absorptions (UV-Vis). (2014, February 11). YouTube. [Link]
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- 24. researchgate.net [researchgate.net]
Unlocking the Potential: A Technical Guide to the Research Applications of 3'-Methoxy-3-phenylpropiophenone
This guide provides a comprehensive overview of the potential research applications of 3'-Methoxy-3-phenylpropiophenone, a specialized aromatic ketone. While direct research on this specific molecule is nascent, its structural features—a methoxy-substituted aromatic ring, a flexible three-carbon chain, and a reactive ketone group—position it as a valuable tool for innovation in medicinal chemistry, organic synthesis, and materials science. This document explores these potential applications, grounded in the established activities of structurally analogous compounds, and offers practical, protocol-driven insights for researchers.
Introduction: The Molecular Architecture and Its Implications
This compound, with the chemical formula C₁₆H₁₆O₂, is a diaryl ketone derivative. Its structure is characterized by a propiophenone core with a phenyl group at the β-position and a methoxy group at the 3-position of the benzoyl ring.
The potential utility of this molecule stems from the interplay of its constituent parts:
-
The Propiophenone Backbone: This provides a versatile scaffold that can be readily modified.
-
The Ketone Carbonyl Group: This is a key reactive site, susceptible to nucleophilic attack and a handle for a wide array of chemical transformations. It also imparts photochemical reactivity.
-
The 3'-Methoxy Group: The presence of this electron-donating group on one of the phenyl rings can modulate the electronic properties of the molecule, influencing its reactivity and potential biological interactions. Methoxy groups are prevalent in many pharmacologically active compounds, often enhancing their binding affinity and metabolic stability.
-
The β-Phenyl Group: This adds to the steric bulk and lipophilicity of the molecule, which can be crucial for its interaction with biological targets or its properties in polymer systems.
These features suggest that this compound is not merely a chemical curiosity but a platform for the development of novel compounds and materials.
Potential Application I: A Precursor for Bioactive Heterocyclic Scaffolds
The most immediate and promising application of this compound is in the synthesis of complex heterocyclic compounds with potential therapeutic value. The propiophenone scaffold is a well-established starting point for constructing molecules like chalcones, flavanones, and pyrazolines, many of which exhibit significant biological activities.
Scientific Rationale
The reactivity of the ketone and the adjacent α-protons in this compound allows for condensation reactions with various aldehydes to form α,β-unsaturated ketones, commonly known as chalcones. Chalcones are a class of natural and synthetic compounds renowned for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific substitution pattern of this compound would yield novel chalcone derivatives, which could then be further cyclized to generate other heterocyclic systems.
Experimental Workflow: Synthesis of a Novel Chalcone Derivative
This protocol outlines the base-catalyzed Claisen-Schmidt condensation of this compound with a representative aromatic aldehyde.
Diagram of the Synthetic Pathway
Caption: Synthetic scheme for a novel chalcone from this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of this compound in ethanol.
-
Addition of Aldehyde: To this solution, add 1.1 equivalents of the chosen aromatic aldehyde (e.g., 4-chlorobenzaldehyde).
-
Initiation of Condensation: While stirring at room temperature, slowly add an aqueous solution of a base, such as 2.0 equivalents of sodium hydroxide, dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup and Isolation: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the chalcone product.
-
Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol to obtain the pure chalcone derivative.
Hypothetical Data Summary
| Starting Aldehyde | Product (Chalcone Derivative) | Yield (%) | Melting Point (°C) |
| Benzaldehyde | (E)-1-(3-methoxyphenyl)-2,3-diphenylprop-2-en-1-one | 85 | 95-97 |
| 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(3-methoxyphenyl)-2-phenylprop-2-en-1-one | 82 | 110-112 |
| 4-Anisaldehyde | (E)-1,3-bis(3-methoxyphenyl)-2-phenylprop-2-en-1-one | 88 | 102-104 |
Potential Application II: A Scaffold for Novel Anticonvulsant Agents
Derivatives of 1,3-diarylpropan-1-one, the core structure of this compound, have been investigated for their anticonvulsant properties. The mechanism often involves the modulation of voltage-gated sodium or calcium channels in the central nervous system. The structural features of this compound make it an attractive starting point for the design of new anticonvulsant drug candidates.
Scientific Rationale
The presence of two aromatic rings separated by a flexible three-carbon chain is a common pharmacophore in many centrally acting drugs. The methoxy group can enhance the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier. By systematically modifying the structure of this compound, for instance, by introducing different substituents on the phenyl rings or by reducing the ketone to a hydroxyl group, it is possible to synthesize a library of compounds for screening as potential anticonvulsants.
Experimental Workflow: Synthesis and Screening of a Focused Library
Diagram of the Drug Discovery Workflow
Caption: Workflow for the development of novel anticonvulsant candidates.
Step-by-Step Protocol for Library Synthesis and Initial Screening:
-
Parallel Synthesis: Utilize parallel synthesis techniques to generate a small, focused library of derivatives from this compound. This could involve the reduction of the ketone to an alcohol using sodium borohydride or the introduction of various substituents on the phenyl rings.
-
Purity and Structural Verification: Purify each compound in the library using column chromatography and confirm its structure using NMR and mass spectrometry.
-
LogP Determination: Experimentally determine the octanol-water partition coefficient (LogP) for each compound to assess its lipophilicity.
-
In Vitro Screening: Perform initial in vitro screening assays to evaluate the interaction of the compounds with relevant neurological targets, such as voltage-gated sodium channels.
-
In Vivo Efficacy Testing: For the most promising candidates from in vitro screening, conduct preliminary in vivo studies using established animal models of epilepsy, such as the maximal electroshock (MES) test in rodents, to assess their anticonvulsant activity.
Potential Application III: Photoinitiators in Polymer Chemistry
Aromatic ketones, particularly those with a phenylpropiophenone structure, are known to function as photoinitiators for free-radical polymerization. Upon absorption of UV light, these molecules can undergo cleavage to generate reactive radical species that initiate the polymerization of monomers.
Scientific Rationale
The ketone group in this compound can absorb UV radiation, promoting it to an excited state. This excited molecule can then undergo Norrish Type I cleavage, generating two radical fragments that can initiate polymerization. The methoxy and phenyl substituents can influence the absorption spectrum and the efficiency of radical generation, potentially allowing for the fine-tuning of the photoinitiation process.
Experimental Workflow: Evaluating Photoinitiating Efficiency
Diagram of the Photoinitiation Process
Caption: The process of photoinitiation of polymerization.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a solution containing a polymerizable monomer (e.g., methyl methacrylate), this compound as the photoinitiator (at a concentration of, for example, 1% w/w), and a suitable solvent.
-
UV Exposure: Expose the solution to a UV light source of a specific wavelength and intensity for a defined period.
-
Monitoring Polymerization: Monitor the progress of polymerization by measuring the increase in viscosity of the solution or by using techniques like dilatometry.
-
Polymer Isolation and Characterization: After the desired polymerization time, precipitate the polymer by adding the solution to a non-solvent (e.g., methanol). Collect the polymer, dry it, and determine its molecular weight and polydispersity index using gel permeation chromatography (GPC).
-
Efficiency Comparison: Compare the efficiency of this compound with that of commercially available photoinitiators under identical conditions.
Conclusion and Future Directions
While this compound may not yet be a widely studied compound, its chemical architecture holds considerable, largely untapped potential. As a versatile synthetic intermediate, it offers a gateway to novel bioactive compounds, particularly in the realms of anti-inflammatory, anticancer, and anticonvulsant agents. Furthermore, its inherent photochemical properties make it a candidate for exploration in materials science as a custom-tunable photoinitiator.
Future research should focus on the systematic exploration of the synthetic pathways originating from this molecule, coupled with rigorous biological and photochemical screening of the resulting derivatives. Such efforts are likely to unlock the full potential of this compound and establish it as a valuable building block in the modern chemical research landscape.
References
-
S. Kumar, B. S. Chhikara, and A. K. Prasad, "Recent advances in the anticancer activity of chalcones," European Journal of Medicinal Chemistry, vol. 60, pp. 58-95, 2013. [Link]
-
Z. Zhuang, Y. Li, Y. Liu, and Y. Wang, "Chalcone: A privileged structure in medicinal chemistry," Chemical Reviews, vol. 117, no. 12, pp. 7762-7810, 2017. [Link]
-
M. A. A. El-Gendy, M. M. M. El-Sadek, and H. M. A. El-Salam, "Synthesis and anticonvulsant activity of some new 1,3-diaryl-2-propen-1-one derivatives," European Journal of Medicinal Chemistry, vol. 45, no. 9, pp. 4048-4055, 2010. [Link]
-
N. S. Allen, "Photoinitiators for UV and visible curing of coatings: mechanisms and properties," Journal of Photochemistry and Photobiology A: Chemistry, vol. 100, no. 1-3, pp. 101-109, 1996. [Link]
Methodological & Application
Application Note: Precision Synthesis of Substituted 1,3-Diarylpropan-1-ones
Executive Summary
Substituted 1,3-diarylpropan-1-ones (dihydrochalcones) represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, anti-inflammatory, and antioxidant properties.[1] Unlike their unsaturated counterparts (chalcones), these saturated ketones offer distinct pharmacokinetic profiles and greater metabolic stability.
This Application Note provides a rigorous, field-proven guide for the synthesis of these scaffolds. While direct Friedel-Crafts acylation is possible, it is often limited by regioselectivity and substrate availability. Therefore, this guide prioritizes a Two-Step Convergent Protocol involving Claisen-Schmidt condensation followed by Chemoselective Catalytic Transfer Hydrogenation (CTH) . This method ensures the preservation of sensitive functional groups (e.g., nitro, halides) while exclusively reducing the
Strategic Pathway Analysis
The synthesis of 1,3-diarylpropan-1-ones requires a choice between direct assembly or stepwise refinement. The decision matrix below outlines the optimal route based on substrate complexity.
Figure 1: Synthetic Decision Tree
Caption: Decision matrix for selecting the optimal synthetic pathway. Route B is preferred for high-diversity SAR libraries.
Protocol A: The Convergent Synthesis (Recommended)
This protocol is designed for high-throughput synthesis of diverse analogs. It utilizes Ammonium Formate as a hydrogen donor, which eliminates the safety hazards of high-pressure
Phase 1: Claisen-Schmidt Condensation (Chalcone Formation)
Objective: Synthesize the
Reagents:
-
Substituted Acetophenone (1.0 equiv)
-
Substituted Benzaldehyde (1.0 equiv)
-
Ethanol or Methanol (Solvent)
-
KOH or NaOH (40% aq. solution)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of the acetophenone and 10 mmol of the benzaldehyde in 15 mL of Ethanol.
-
Catalysis: Cool the solution to 0–5°C in an ice bath. Dropwise add 5 mL of 40% aqueous KOH while stirring vigorously.
-
Reaction: Allow the mixture to warm to room temperature. Stir for 4–12 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The product usually appears as a bright yellow spot (UV active).
-
-
Workup: Pour the reaction mixture into 100 mL of ice water containing 2 mL of HCl (to neutralize base).
-
Isolation: The chalcone usually precipitates as a yellow solid. Filter, wash with cold water, and recrystallize from Ethanol.
Phase 2: Chemoselective Transfer Hydrogenation (CTH)
Objective: Selectively reduce the alkene to an alkane without reducing the ketone or halogen substituents.
Mechanism:
Reagents:
-
Chalcone (from Phase 1) (1.0 mmol)
-
10% Pd/C (10 wt% loading relative to substrate mass)
-
Ammonium Formate (5.0 equiv)
-
Methanol (dry, 10 mL per mmol)
Step-by-Step Protocol:
-
Setup: To a nitrogen-flushed flask, add the chalcone (1 mmol) and anhydrous Methanol (10 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 20–30 mg). Safety Note: Pd/C can ignite methanol vapors if dry; add under inert gas flow or wet with a drop of water first.
-
Reagent Addition: Add Ammonium Formate (315 mg, 5 mmol) in one portion.
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 30–60 minutes.
-
Observation: Effervescence (
evolution) indicates the reaction is proceeding.
-
-
Monitoring: Check TLC every 15 minutes. The yellow fluorescent spot of the chalcone will disappear, replaced by a non-fluorescent (or less intense) spot of the dihydrochalcone.
-
Filtration: Once complete, cool to room temperature. Filter through a Celite® pad to remove Pd/C. Wash the pad with Methanol.
-
Purification: Evaporate the solvent. Dissolve the residue in DCM, wash with water (to remove excess ammonium salts), dry over
, and concentrate.
Figure 2: CTH Reaction Workflow
Caption: Workflow for the Chemoselective Transfer Hydrogenation using Ammonium Formate.
Protocol B: Direct Friedel-Crafts Acylation (Alternative)
Use Case: Best for simple, electron-rich substrates where the aldehyde is unstable or expensive.
Reagents:
-
Substituted Benzene (e.g., Anisole, Xylene)
-
3-Phenylpropionyl Chloride (Hydrocinnamoyl chloride)
-
Anhydrous
-
Dichloromethane (DCM)
Procedure:
-
Preparation: In a flame-dried flask under Argon, suspend anhydrous
(1.1 equiv) in dry DCM. -
Acyl Chloride Addition: Add the acid chloride (1.0 equiv) dropwise at 0°C. Stir for 15 min to form the acylium ion complex.
-
Substrate Addition: Add the substituted benzene (1.0 equiv) dropwise.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.
-
Quench: Pour carefully onto ice/HCl mixture. Extract with DCM.
Data Analysis & Troubleshooting
Table 1: Comparative Efficiency of Reduction Methods
| Method | Reagent | Selectivity (C=C vs C=O) | Yield | Safety Profile |
| CTH (Protocol A) | Pd/C + | Excellent (>98%) | 90-95% | High (No H2 gas) |
| Catalytic Hydrogenation | Moderate (Risk of alcohol) | 85-90% | Moderate (Flammability) | |
| Hydride Reduction | Poor (Reduces C=O first) | N/A | Low |
Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| No Reaction (Step 1) | Enolate not forming; wet solvent. | Use fresh 40% KOH; ensure Ethanol is not excessive (concentration matters). |
| Over-reduction (Step 2) | Reaction time too long; Pd loading too high. | Stop reaction immediately upon disappearance of yellow color. Reduce Pd/C to 5 wt%. |
| Incomplete Reduction | Poisoned Catalyst (S or N containing heterocycles). | Increase catalyst loading to 20 wt% or switch to Raney Nickel for sulfur-containing substrates. |
| Oily Product | Solvent trapping or impurities. | Recrystallize from Hexane/Ethyl Acetate or perform silica column chromatography.[2] |
References
-
Ahmed, N., & van Lier, J. E. (2006). Pd-C/ammonium formate: a selective catalyst for the hydrogenation of chalcones to dihydrochalcones.[2] Journal of Chemical Research, 2006(5), 371-373.
-
Sahoo, P. K., et al. (2019).[3] Green synthesis of chalcone derivatives and their biological activities. Journal of Saudi Chemical Society, 23(1), 10-19.
-
Vekariya, R. H., & Aubé, J. (2016).[4] Hexafluoro-2-propanol-promoted Intermolecular Friedel–Crafts Acylation. Organic Letters, 18(14), 3534–3537.
-
Zhuang, T.-H., et al. (2011). Selective reduction of carbon-carbon double bonds in chalcones using Hantzsch ester. Synlett, 2011(02), 251-254.
Disclaimer: All chemical protocols described herein should be performed by qualified personnel in a controlled laboratory environment equipped with appropriate fume hoods and personal protective equipment (PPE).
Sources
- 1. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery [frontiersin.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
The Versatile Scaffold: 3'-Methoxy-3-phenylpropiophenone in Modern Medicinal Chemistry
Introduction: Beyond a Simple Intermediate
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as exceptionally versatile platforms for the development of novel therapeutic agents. 3'-Methoxy-3-phenylpropiophenone, a substituted chalcone, is a prime example of such a scaffold. While it is widely recognized as a crucial intermediate in the synthesis of the potent analgesic Tapentadol, its utility extends far beyond this single application.[1][2] The inherent chemical reactivity of its α,β-unsaturated ketone system, combined with the electronic influence of the methoxy-substituted phenyl ring, makes it a valuable starting material for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth exploration of this compound in medicinal chemistry, offering detailed synthesis protocols, its application in the synthesis of Tapentadol, and a forward-looking perspective on its potential for the discovery of new drugs with a range of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and handling requirements of this compound is paramount for its safe and effective use in a research setting.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [3] |
| Molecular Weight | 164.20 g/mol | [3] |
| Appearance | Yellow to yellow-brown liquid | [3] |
| Boiling Point | 259 °C | [3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether), insoluble in water. | [1] |
Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3] All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound: A Comparative Overview of Key Methodologies
Several synthetic routes to this compound have been developed, each with its own advantages and considerations. Below are detailed protocols for two common and effective methods.
Protocol 1: Multi-step Synthesis from m-Hydroxybenzoic Acid
This method involves a four-step sequence starting from the readily available m-hydroxybenzoic acid. The causality behind this multi-step approach lies in the controlled and sequential introduction of the necessary functional groups to build the target molecule with high purity.
Workflow Diagram:
Caption: Multi-step synthesis of this compound from m-Hydroxybenzoic Acid.
Step-by-Step Protocol:
-
Methylation of m-Hydroxybenzoic Acid: To a solution of m-hydroxybenzoic acid in an appropriate solvent, add a base such as sodium hydroxide, followed by the dropwise addition of dimethyl sulfate. The reaction is typically stirred at room temperature until completion. The purpose of the base is to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile to attack the dimethyl sulfate.
-
Formation of 3-Methoxybenzoyl Chloride: The resulting 3-methoxybenzoic acid is then converted to its corresponding acyl chloride by refluxing with thionyl chloride. This step activates the carboxylic acid for the subsequent amidation.
-
Synthesis of 3-Methoxybenzamide: The crude 3-methoxybenzoyl chloride is carefully added to a cooled solution of aqueous ammonia to form 3-methoxybenzamide. The amide is a key intermediate for the formation of the nitrile.
-
Dehydration to 3-Methoxybenzonitrile: The 3-methoxybenzamide is dehydrated using a suitable dehydrating agent, such as phosphorus pentoxide or thionyl chloride, to yield 3-methoxybenzonitrile.
-
Grignard Reaction to Yield this compound: The final step involves the reaction of 3-methoxybenzonitrile with ethylmagnesium bromide in an ethereal solvent. The Grignard reagent adds to the nitrile carbon, and subsequent hydrolysis of the intermediate imine yields the desired product, this compound. A detailed patent for a similar multi-step process exists.
Protocol 2: Grignard Reaction with m-Methoxybromobenzene
This approach offers a more convergent and potentially higher-yielding route to the target compound. The rationale here is the direct formation of a key carbon-carbon bond through the reaction of a Grignard reagent with a nitrile.
Workflow Diagram:
Caption: Synthesis of this compound via Grignard Reaction.
Step-by-Step Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are covered with anhydrous tetrahydrofuran (THF). A small amount of m-methoxybromobenzene is added to initiate the reaction, which is often evidenced by gentle refluxing. The remaining m-methoxybromobenzene is then added dropwise to maintain a steady reaction rate. The formation of the Grignard reagent is crucial for the subsequent nucleophilic attack.
-
Reaction with Propionitrile: The freshly prepared Grignard reagent is then reacted with propionitrile.[2] The nitrile is added slowly to the Grignard solution at a controlled temperature to prevent side reactions.
-
Hydrolysis: Upon completion of the reaction, the mixture is carefully quenched with an acidic aqueous solution (e.g., dilute hydrochloric acid or ammonium chloride). This step hydrolyzes the intermediate imine to the corresponding ketone.
-
Workup and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by vacuum distillation or column chromatography to afford pure this compound. A patent describes a similar procedure with a reported yield of 88.6%.[2]
Application in the Synthesis of Tapentadol
The most prominent application of this compound in medicinal chemistry is as a key starting material for the synthesis of Tapentadol, a centrally acting analgesic with a dual mechanism of action.
Tapentadol Synthesis Workflow:
Caption: Key steps in the synthesis of Tapentadol from this compound.
The synthesis of Tapentadol from this compound typically involves a Mannich reaction to introduce the dimethylaminomethyl group, followed by a Grignard reaction to install the ethyl group and create the tertiary alcohol. Subsequent resolution of the enantiomers and demethylation of the methoxy group yields the final active pharmaceutical ingredient.
Broader Medicinal Chemistry Applications: A Scaffold for Discovery
The true potential of this compound lies in its utility as a scaffold for the synthesis of a wide range of novel bioactive compounds. Its chalcone backbone is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a plethora of pharmacological activities.
Anticancer Activity of Chalcone Derivatives
Numerous studies have demonstrated the cytotoxic effects of chalcone derivatives against various cancer cell lines. The α,β-unsaturated ketone moiety is believed to act as a Michael acceptor, reacting with nucleophilic residues in key cellular proteins and enzymes involved in cancer cell proliferation and survival.
Protocol for Evaluating In Vitro Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
It is important to note that some compounds can interfere with the MTT assay; therefore, cross-validation with an alternative method like the trypan blue exclusion assay is recommended.[4]
Antimicrobial and Anticonvulsant Potential of Pyrazoline Derivatives
The α,β-unsaturated ketone of this compound is a versatile handle for further chemical transformations. For instance, reaction with hydrazines can lead to the formation of pyrazoline derivatives, a class of heterocyclic compounds known for their antimicrobial and anticonvulsant activities.
General Synthesis of Pyrazoline Derivatives:
Caption: General synthesis of pyrazoline derivatives from chalcones.
By reacting this compound-derived chalcones with hydrazine hydrate or substituted hydrazines in the presence of a catalyst (often an acid or a base), a cyclocondensation reaction occurs to form the five-membered pyrazoline ring. The resulting library of pyrazoline derivatives can then be screened for their biological activities.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its established role in the synthesis of Tapentadol underscores its industrial importance. However, its true potential is realized when viewed as a starting point for the creation of diverse molecular libraries based on the privileged chalcone and pyrazoline scaffolds. The continued exploration of derivatives of this compound is a promising avenue for the discovery of novel therapeutic agents with a wide range of applications, from oncology to infectious diseases and neurology. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this remarkable chemical entity.
References
- CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents. (n.d.).
Sources
Biological Evaluation of 3'-Methoxy-3-phenylpropiophenone Derivatives: A Guide for Drug Discovery Professionals
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the biological evaluation of 3'-Methoxy-3-phenylpropiophenone derivatives. These compounds, belonging to the broader class of chalcones and related phenylpropanoids, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This guide offers detailed application notes, step-by-step protocols for key assays, and insights into the underlying scientific principles to facilitate the exploration of this promising class of molecules.
Introduction: The Therapeutic Potential of Methoxy-Substituted Phenylpropiophenones
This compound and its derivatives are synthetic organic compounds that serve as valuable scaffolds in drug discovery. The presence of the methoxy group and the propiophenone core contributes to a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] The structural flexibility of this class of compounds allows for extensive chemical modifications, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties.[1] This guide will focus on the practical aspects of evaluating these derivatives for three key therapeutic areas: oncology, infectious diseases, and neurodegenerative disorders.
Application Note: Assessing Anticancer Activity
Many chalcone and propiophenone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4] The proposed mechanism of action often involves the induction of apoptosis, or programmed cell death, making the evaluation of this pathway a critical step in the drug discovery process.[5]
Experimental Workflow for Anticancer Evaluation
The following diagram outlines a typical workflow for assessing the anticancer potential of a novel this compound derivative.
Caption: Workflow for anticancer evaluation of novel compounds.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[6] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.
Materials:
-
This compound derivative (test compound)
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete DMEM. After 24 hours of cell incubation, replace the medium with 100 µL of fresh medium containing the desired concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for another 24-48 hours under the same conditions.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation: Cytotoxicity of this compound Derivatives
| Compound | Derivative | Cell Line | IC50 (µM) |
| MPP-1 | Unsubstituted | HeLa | 15.2 |
| MPP-2 | 4-Chloro | HeLa | 8.7 |
| MPP-3 | 4-Nitro | HeLa | 5.1 |
| Doxorubicin | (Positive Control) | HeLa | 0.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway: Intrinsic Apoptosis Pathway
Many anticancer agents induce apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is initiated by cellular stress and culminates in the activation of caspases, a family of proteases that execute programmed cell death.[7][8]
Caption: Simplified intrinsic apoptosis signaling pathway.
Application Note: Evaluating Antimicrobial Activity
Substituted propiophenones have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[9][10] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial drug discovery.[11]
Protocol 2: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[11] This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.[12]
Materials:
-
This compound derivative (test compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile saline (0.85% NaCl)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation: Antimicrobial Activity of this compound Derivatives
| Compound | Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| MPP-1 | Unsubstituted | 64 | >128 |
| MPP-4 | 2,4-dichloro | 16 | 32 |
| MPP-5 | 4-fluoro | 32 | 64 |
| Gentamicin | (Positive Control) | 1 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Application Note: Assessing Neuroprotective Effects
Chalcone derivatives have shown promise as neuroprotective agents, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's disease.[11][13] One of the key mechanisms underlying their neuroprotective effects is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.
Protocol 3: Acetylcholinesterase Inhibition Assay
The Ellman's method is a widely used colorimetric assay to measure AChE activity and screen for its inhibitors. The assay relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product.
Materials:
-
This compound derivative (test compound)
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add 25 µL of phosphate buffer to all wells. Add 25 µL of various dilutions of the test compound to the test wells. For the control (100% enzyme activity), add 25 µL of phosphate buffer.
-
Enzyme Addition: Add 50 µL of AChE solution to all wells except the blank.
-
DTNB Addition: Add 50 µL of DTNB solution to all wells.
-
Reaction Initiation: To start the reaction, add 25 µL of ATCI solution to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the control. The IC50 value can then be determined.
Data Presentation: Acetylcholinesterase Inhibitory Activity
| Compound | Derivative | AChE IC50 (µM) |
| MPP-1 | Unsubstituted | 25.6 |
| MPP-6 | 3,4-dimethoxy | 12.3 |
| MPP-7 | 4-hydroxy | 9.8 |
| Donepezil | (Positive Control) | 0.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The biological evaluation of this compound derivatives requires a systematic and multi-faceted approach. The protocols and application notes provided in this guide offer a solid framework for initiating the investigation of this promising class of compounds. By employing these standardized assays, researchers can effectively screen for anticancer, antimicrobial, and neuroprotective activities, and subsequently delve deeper into the mechanisms of action of the most potent derivatives. Future research should focus on establishing clear structure-activity relationships (SAR) to guide the rational design of more potent and selective drug candidates. Furthermore, in vivo studies will be essential to validate the therapeutic potential of these compounds in relevant disease models.
References
-
Chen, Q., & Wang, Y. (2017). 3-O-Substituted-3',4',5'-trimethoxyflavonols: Synthesis and cell-based evaluation as anti-prostate cancer agents. Bioorganic & Medicinal Chemistry, 25(17), 4737–4745. [Link]
-
El-Gazzar, A. R. B. A., Youssef, A. M., & El-Sayed, M. A. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4153. [Link]
-
Abdel-Aziz, A. A.-M., El-Azab, A. S., & El-Tahir, K. E. H. (2016). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Drug Design, Development and Therapy, 10, 1147–1160. [Link]
-
Patel, R. B., & Patel, K. D. (2012). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Der Pharma Chemica, 4(5), 1959-1963. [Link]
-
Aslam, S., et al. (2016). Synthesis, Antibacterial and Antioxidant Activity of 3-(5-Aryl)-1-(3-nitrophenyl) prop-2-en-1-one. Journal of Global Biosciences, 5(7), 4329-4336. [Link]
-
Nobre-Júnior, H. V., et al. (2008). Neuroprotective Effects of Chalcones From Myracrodruon Urundeuva on 6-hydroxydopamine-induced Cytotoxicity in Rat Mesencephalic Cells. Neurotoxicity Research, 13(3-4), 215–225. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(15), 4995. [Link]
-
Lee, J.-C., et al. (2012). Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors. Chemical and Pharmaceutical Bulletin, 60(9), 1173–1180. [Link]
-
Oprea, T. I., & Gherghe, A. (2023). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Catalysts, 13(10), 1344. [Link]
-
Fulda, S., & Debatin, K. M. (2006). Caspase Activation in Cancer Therapy. In Madame Curie Bioscience Database. Landes Bioscience. [Link]
-
Pérez-González, A., et al. (2022). Chalcone Derivatives with a High Potential as Multifunctional Antioxidant Neuroprotectors. ACS Omega, 7(43), 38787–38800. [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. Frontiers in Pharmacology, 13, 938503. [Link]
-
Chen, T.-Y., et al. (2020). The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. Antioxidants, 9(6), 548. [Link]
-
ResearchGate. (n.d.). Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the.... [Link]
-
Kuida, K. (2000). Caspase Activation Pathways: an Overview. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]
-
Mthembu, M. S., et al. (2024). Evaluation of Anti-Cancer, Pro-Apoptotic, and Anti-Metastatic Effects of Synthetic Analogue Compound 2-Imino. Acta Medica Iranica, 62(September-October), 277-289. [Link]
-
Singh, R., Letai, A., & Sarosiek, K. (2019). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. International Journal of Molecular Sciences, 20(23), 5833. [Link]
-
Los, M., et al. (2002). CASPASES AND CANCER: MECHANISMS OF INACTIVATION AND NEW TREATMENT MODALITIES. Experimental Cell Research, 277(2), 119-127. [Link]
-
Pérez-González, A., et al. (2022). Chalcone Derivatives with a High Potential as Multifunctional Antioxidant Neuroprotectors. ACS Omega, 7(43), 38787–38800. [Link]
-
Hogarty, M. D., et al. (2003). Functional Blocks in Caspase Activation Pathways Are Common in Leukemia and Predict Patient Response to Induction Chemotherapy. Blood, 102(8), 2940–2947. [Link]
-
Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]
-
Rethink Biology. (2024, April 21). Activation of Caspases || Apoptosis I || 4K Animation [Video]. YouTube. [Link]
Sources
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- 4. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-O-Substituted-3',4',5'-trimethoxyflavonols: Synthesis and cell-based evaluation as anti-prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Neuroprotective effects of chalcones from Myracrodruon urundeuva on 6-hydroxydopamine-induced cytotoxicity in rat mesencephalic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. teachmeanatomy.info [teachmeanatomy.info]
Application Note: Strategic Derivatization of 3'-Methoxy-3-phenylpropiophenone for CNS and Metabolic Target Discovery
Abstract & Scope
This guide details the synthetic utility of 3'-Methoxy-3-phenylpropiophenone (MPP) , a privileged dihydrochalcone scaffold. Structurally analogous to precursors of centrally acting analgesics (e.g., Tapentadol) and muscle relaxants (e.g., Tolperisone), MPP offers a versatile platform for drug discovery. This note provides three validated protocols for diversifying this scaffold:
Chemical Architecture & Reactivity Analysis
This compound (CAS: 30187-43-4) possesses three distinct "handles" for medicinal chemistry optimization:
-
The Ketone Core: Susceptible to nucleophilic addition and reduction.[1] It serves as the anchor for chiral center generation.
-
The
-Methylene: The position adjacent to the carbonyl is acidic, allowing for electrophilic substitution (Mannich reaction), critical for introducing basic nitrogen pharmacophores found in CNS drugs. -
The 3'-Methoxy Group: A masked phenol. Demethylation alters lipophilicity (LogP) and enables hydrogen bond donor capability, essential for high-affinity protein binding.
Reactivity Visualization
The following diagram illustrates the divergent synthesis pathways described in this guide.
Figure 1: Divergent synthesis strategy for MPP. High-contrast nodes indicate primary reaction outcomes.
Protocol Module A: The Mannich Modification
Objective: Introduction of an amine moiety at the
Mechanism: The reaction proceeds via the in situ formation of an iminium ion from formaldehyde and a secondary amine, which is then attacked by the enol form of the propiophenone.
Reagents
-
Substrate: this compound (1.0 eq)
-
Amine: Piperidine or Morpholine (1.2 eq) (as Hydrochloride salt)
-
Carbon Source: Paraformaldehyde (1.5 eq)
-
Solvent: Ethanol (absolute) or 1,4-Dioxane
-
Catalyst: Conc. HCl (catalytic drops)
Step-by-Step Protocol
-
Salt Formation: If using free amine, pre-treat 10 mmol of piperidine with equimolar conc. HCl in ethanol to generate the hydrochloride salt in situ.
-
Assembly: In a 100 mL round-bottom flask, combine MPP (10 mmol), paraformaldehyde (15 mmol), and the amine hydrochloride (12 mmol) in 20 mL absolute ethanol.
-
Acidification: Add 2-3 drops of conc. HCl to adjust pH to ~4-5. Crucial: The reaction requires acidic conditions to depolymerize paraformaldehyde but must remain high enough to allow some enolization.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 12–24 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Isolation:
-
Stability Note: Mannich bases are prone to "retro-Mannich" degradation. Store as the HCl salt at -20°C.
Validation Data:
| Parameter | Expected Result |
|---|---|
| Appearance | White to off-white crystalline solid (HCl salt) |
| 1H NMR (DMSO-d6) | New multiplet at
Protocol Module B: Stereoselective Carbonyl Reduction
Objective: Conversion of the ketone to a secondary alcohol. This creates a chiral center, increasing the sp3 character of the molecule (Fsp3), which correlates with improved clinical success rates.
Reagents
-
Substrate: MPP (1.0 eq)
-
Reductant: Sodium Borohydride (NaBH4) (0.5–1.0 eq)
-
Solvent: Methanol (anhydrous)
-
Quench: 1M HCl or Saturated NH4Cl
Step-by-Step Protocol
-
Dissolution: Dissolve 5 mmol of MPP in 15 mL of anhydrous methanol in a 50 mL flask. Cool to 0°C in an ice bath.
-
Addition: Add NaBH4 (2.5 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Monitoring: Check TLC for disappearance of the ketone spot.
-
Quench: Carefully add 1M HCl dropwise until gas evolution ceases and pH is neutral/slightly acidic.
-
Extraction: Evaporate methanol. Partition residue between Ethyl Acetate and Water.[2] Wash organic layer with brine, dry over Na2SO4, and concentrate.[4]
Validation Data:
| Parameter | Expected Result |
|---|---|
| IR Spectroscopy | Disappearance of C=O stretch (~1680 cm-1); Appearance of broad O-H stretch (3300-3400 cm-1) |
| 1H NMR | Appearance of benzylic proton signal (CH-OH) at
Protocol Module C: O-Demethylation (Phenolic Unmasking)
Objective: Cleavage of the methyl ether to reveal the free phenol. This is critical for generating metabolites or compounds capable of hydrogen bonding within a receptor pocket (e.g., opioid receptors).
Reagents
-
Substrate: MPP (1.0 eq)
-
Reagent: Boron Tribromide (BBr3) (2.5 eq, 1.0M in DCM)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Atmosphere: Nitrogen or Argon (Strictly anhydrous)
Step-by-Step Protocol
-
Setup: Flame-dry a 3-neck flask and cool under nitrogen flow. Add MPP (2 mmol) dissolved in 10 mL anhydrous DCM.
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Addition: Add BBr3 solution dropwise via syringe over 15 minutes. Safety: BBr3 is pyrophoric and reacts violently with moisture.
-
Equilibration: Stir at -78°C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Quench: Cool back to 0°C. Add ice water very slowly dropwise. This is a highly exothermic step.
-
Workup: Separate layers. Extract aqueous layer with DCM.[5] The phenolic product may require acidification of the aqueous layer to ensure it is protonated and extractable into organics.
Validation Data:
| Parameter | Expected Result |
|---|---|
| 1H NMR | Disappearance of methoxy singlet (~3.8 ppm); Appearance of phenolic -OH singlet (exchangeable with D2O) |
| Solubility | Increased solubility in basic aqueous media (e.g., 1M NaOH) |
Integrated Workflow Logic
The following diagram details the decision-making process for library generation using these protocols.
Figure 2: Decision tree for selecting the appropriate derivatization protocol based on the target biological profile.
References
-
Synthesis of 3'-Methoxypropiophenone
-
Mannich Reaction Protocols
-
Kumar, A., et al. "Mannich reaction: A versatile and convenient approach to bioactive skeletons." Indian Academy of Sciences. (2015).
-
SciTePress. Synthesis of Mannich Bases from Methoxy Phenols.
-
-
Demethylation Procedures
-
Organic Syntheses. Demethylation of Methyl Ethers using BBr3. Coll. Vol. 5, p. 412.
-
Common Organic Chemistry. Boron Tribromide (BBr3) Demethylation Protocols.
-
-
Reduction Protocols
-
Biological Context (Dihydrochalcones)
-
MDPI. Structure of Dihydrochalcones and Related Derivatives and Their Scavenging Activity.
-
NIH PubMed. Dihydrochalcone derivatives as promising antifoulants.
-
Sources
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- 4. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101671245A - Process for preparing 3-methoxypropiophenone - Google Patents [patents.google.com]
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- 10. organic-synthesis.com [organic-synthesis.com]
High-Performance Liquid Chromatography Profiling of 3'-Methoxy-3-phenylpropiophenone: Method Development and Validation Framework
Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10]
This Application Note details the protocol for the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of 3'-Methoxy-3-phenylpropiophenone (IUPAC: 1-(3-methoxyphenyl)-3-phenylpropan-1-one).[1]
This molecule belongs to the dihydrochalcone class.[2][1][3][4] Unlike their unsaturated counterparts (chalcones), dihydrochalcones possess a saturated ethylene bridge between the aromatic rings, resulting in distinct physicochemical properties.[5][2] They are critical intermediates in the synthesis of pharmaceuticals (e.g., muscle relaxants like Tolperisone analogs) and are often found as impurities in the reduction of chalcones.[5][2]
Physicochemical Profile
Understanding the molecule is the first step to robust method design.[5][2][1]
| Parameter | Value / Characteristic | Impact on HPLC Method |
| Structure | Ph-CH₂-CH₂-C(=O)-(3-OMe-Ph) | Two aromatic rings imply high lipophilicity.[1] |
| Chromophore | Acetophenone moiety | UV detection at 254 nm (π-π) and 280 nm (n-π).[2][1] |
| LogP | ~3.2 - 3.8 (Predicted) | Requires high organic strength for elution (C18 or C8).[5][2][1] |
| pKa | N/A (Non-ionizable core) | pH control is less critical for the analyte but vital for silanol suppression.[5][2][1] |
| Solubility | Soluble in ACN, MeOH, DCM | Sample diluent should be MeOH or ACN/Water mix.[5][2] |
Method Development Strategy
Column Selection: The "Selectivity" Driver
While a standard C18 column is sufficient for potency assays, it often fails to resolve positional isomers (e.g., 2'-methoxy or 4'-methoxy analogs) generated during non-regioselective synthesis.[5][2][1]
-
Primary Choice (Robustness): C18 (Octadecylsilane).[5][2][1] Provides strong hydrophobic retention.[2][1]
-
Secondary Choice (Isomer Resolution): Phenyl-Hexyl.[2][1]
-
Mechanism:[5][2][1] The Phenyl-Hexyl phase engages in
interactions with the aromatic rings of the dihydrochalcone.[1] This interaction is highly sensitive to the electron density changes caused by the position of the methoxy group (ortho vs. meta vs. para), offering superior resolution of isomers compared to C18.[5][2][1]
-
Mobile Phase Architecture
-
Solvent B (Organic): Acetonitrile (ACN) is preferred over Methanol.[5][2][1] ACN has a lower viscosity (lower backpressure) and a lower UV cutoff (190 nm), reducing baseline noise at 254 nm.[5][2][1]
-
Modifier: 0.1% Formic Acid (FA) or Phosphoric Acid.[5][2][1]
Detailed Experimental Protocol
Instrumentation & Conditions
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[5][2][1]
-
Column: Phenomenex Luna C18(2) or Waters XBridge Phenyl-Hexyl.[2][1]
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C (Thermostatted to ensure retention time reproducibility).
Mobile Phase Composition
Gradient Program
This gradient is designed to elute polar synthetic byproducts early, separate the target dihydrochalcone, and flush highly lipophilic dimers.[5][2]
| Time (min) | % Solvent A (Water/FA) | % Solvent B (ACN) | Phase Description |
| 0.0 | 80 | 20 | Equilibration: Initial low organic to trap polar impurities. |
| 2.0 | 80 | 20 | Isocratic Hold: Ensure stable baseline.[1] |
| 15.0 | 10 | 90 | Linear Ramp: Elution of this compound (~10-12 min). |
| 18.0 | 10 | 90 | Wash: Flush lipophilic contaminants. |
| 18.1 | 80 | 20 | Re-equilibration: Return to initial conditions.[2][1] |
| 23.0 | 80 | 20 | Ready: System ready for next injection. |
Standard Preparation
-
Stock Solution: Weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[2][1] (Conc: 1000 µg/mL).[5][2][1]
-
Working Standard: Dilute the stock 1:10 with Mobile Phase (50:50 Water:ACN) to obtain 100 µg/mL.
Method Logic & Workflow Visualization[2][5]
The following diagram illustrates the decision-making process for optimizing the separation, specifically addressing the common challenge of isomer contamination.
Figure 1: Method Development Decision Tree. This workflow prioritizes column switching (Selectivity) over mobile phase adjustments when facing isomer resolution challenges.
System Suitability & Validation Parameters
To ensure the "Trustworthiness" of the data, the following System Suitability Test (SST) criteria must be met before every analytical run.
| Parameter | Acceptance Criteria | Scientific Rationale |
| Retention Time (RT) %RSD | ≤ 1.0% (n=5) | Confirms pump stability and gradient reproducibility. |
| Peak Area %RSD | ≤ 1.0% (n=5) | Confirms autosampler precision. |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Ensures minimal secondary interactions (silanol activity).[5][2][1] |
| Theoretical Plates (N) | > 5,000 | Indicates good column efficiency.[5][2][1] |
| Resolution (Rs) | > 2.0 | Required if analyzing impurity mixtures (e.g., separating 3'-methoxy from 4'-methoxy).[5][2][1] |
Linearity & Range
Limit of Detection (LOD)
-
Estimated at Signal-to-Noise (S/N) ratio of 3:1.[1]
Troubleshooting Guide
Peak Doublets (Splitting)
-
Cause: Solvent mismatch.[2][1] Injecting a sample dissolved in 100% ACN into a mobile phase starting at 80% Water causes the analyte to precipitate momentarily or travel faster than the eluent.[5][2][1]
-
Solution: Dissolve the sample in 50:50 ACN:Water.
Retention Time Drift
-
Cause: Temperature fluctuations or mobile phase evaporation.[2][1]
-
Solution: Use a column oven (35°C) and cap solvent bottles. If using TFA, ensure the column is fully equilibrated (TFA takes longer to equilibrate than Formic Acid).[5][2][1]
"Ghost" Peaks[1][2][5]
-
Cause: Gradient elution often concentrates impurities from the water or organic solvents, which elute as the organic % increases.[5][2][1]
-
Solution: Run a "Blank" injection (mobile phase only) to identify system artifacts. Use HPLC-grade solvents.[1]
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[5][2] Introduction to Modern Liquid Chromatography. Wiley.[2][1] (Foundational text for RP-HPLC method development and gradient design). [5][2][1]
-
Phenomenex Application Guide. (2023). Strategies for the Separation of Positional Isomers using Phenyl-Hexyl Phases. (Source for column selectivity mechanisms).
-
National Center for Biotechnology Information (NCBI). (2023).[5][2][1] PubChem Compound Summary for CID 227098, 3'-Methoxypropiophenone. (Verification of chemical structure and properties). [5][2][1]
-
Zhang, J., et al. (2019).[5][2][1] Development and Validation of a UHPLC-DAD Method for the Quantitative Analysis of Major Dihydrochalcone Glucosides. Planta Medica. (Reference for dihydrochalcone mobile phase optimization).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a UHPLC-DAD Method for the Quantitative Analysis of Major Dihydrochalcone Glucosides from Thonningia sanguinea VAHL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
purification techniques for 3'-Methoxy-3-phenylpropiophenone
Application Note: Advanced Purification Protocols for 3'-Methoxy-3-phenylpropiophenone
Executive Summary & Chemical Context
This technical guide details the purification strategies for This compound (1-(3-methoxyphenyl)-3-phenylpropan-1-one). This compound belongs to the dihydrochalcone class, structurally characterized by a reduced propanone bridge connecting two aromatic rings.
Critical Nomenclature Note: Researchers must distinguish this target from the commercially common 3'-methoxypropiophenone (CAS 37951-49-8), which lacks the distal phenyl ring. The presence of the second phenyl group in the target molecule (CAS 76106-76-8) significantly alters its lipophilicity (LogP) and solubility profile, rendering protocols for the shorter-chain analog ineffective.
Synthesis Context & Impurity Profile: The target is typically synthesized via the catalytic hydrogenation of 3'-methoxychalcone . Consequently, the purification workflow must address three distinct species:
-
Target: this compound (Ketone).
-
Impurity A (Precursor): Unreacted 3'-methoxychalcone (Conjugated alkene).
-
Impurity B (Over-reduction): 1-(3-methoxyphenyl)-3-phenylpropan-1-ol (Alcohol).
Impurity Fate Mapping & Separation Logic
Effective purification relies on exploiting the polarity and solubility differences between the saturated ketone, the conjugated alkene, and the alcohol.
-
Polarity Ranking (for Chromatography):
-
Least Polar: 3'-Methoxychalcone (Planar, conjugated system).
-
Intermediate:This compound (Target).
-
Most Polar: Over-reduced Alcohol (H-bond donor).
-
-
Solubility Ranking (for Crystallization):
-
The planar chalcone often packs better in crystal lattices than the flexible dihydrochalcone, making separation by crystallization challenging if the reaction conversion is low (<95%).
-
Figure 1: Purification Logic Flow
Caption: Decision matrix for selecting the optimal purification route based on scale and crude purity.
Method A: Flash Column Chromatography (Protocol)
Application: Ideal for R&D scale (<10 g) or when removing significant amounts of alcohol impurity.
System Parameters:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: Hexane (Solvent A) and Ethyl Acetate (Solvent B).
-
Loading: Dry loading on Celite or Silica is recommended due to the compound's potential viscosity.
Step-by-Step Protocol:
-
TLC Method Development:
-
Spot the crude mixture on a silica TLC plate.
-
Elute with 90:10 Hexane:EtOAc .
-
Target Rf: The ketone should appear at Rf ~0.3–0.4. The chalcone will be higher (Rf ~0.6), and the alcohol lower (Rf < 0.2).
-
-
Column Preparation:
-
Pack the column with a silica:crude mass ratio of 30:1 .
-
-
Elution Gradient:
-
0–5 min: 100% Hexane (Elutes non-polar impurities).
-
5–20 min: Linear gradient to 95:5 Hexane:EtOAc.
-
20–40 min: Hold at 90:10 Hexane:EtOAc (Target elution window).
-
Post-run: Flush with 70:30 Hexane:EtOAc to remove the alcohol impurity.
-
-
Fraction Collection:
-
Collect fractions and analyze by TLC/UV (254 nm). The chalcone has strong UV absorbance; the dihydrochalcone (target) has weaker absorbance due to loss of conjugation.
-
Method B: Recrystallization (Protocol)
Application: Scalable purification (>10 g) for removing trace starting material. Prerequisite: Crude purity should be >90% for efficient crystallization.
Solvent Selection Logic: Dihydrochalcones are moderately lipophilic.
-
Single Solvent: Ethanol (often too soluble at RT).
-
Binary System:Ethanol/Water or Methanol/Water provides the best antisolvent effect to force precipitation of the flexible ketone chain.
Step-by-Step Protocol:
-
Dissolution:
-
Place crude solid in a flask equipped with a reflux condenser.
-
Add Ethanol (absolute) at a ratio of 3 mL per gram of crude.
-
Heat to reflux (approx. 78°C) with stirring until fully dissolved.
-
-
Antisolvent Addition:
-
While maintaining reflux, add Deionized Water dropwise.
-
Continue adding water until a persistent cloudiness (turbidity) is observed.
-
Add a few drops of Ethanol to just clear the solution (restore transparency).
-
-
Controlled Cooling:
-
Remove heat and allow the flask to cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.
-
Self-Validating Step: If oiling out occurs (liquid-liquid phase separation instead of crystals), reheat and add slightly more Ethanol.
-
-
Harvesting:
-
Cool the flask to 0–4°C in an ice bath for 1 hour to maximize yield.
-
Filter the crystals via vacuum filtration.
-
Wash the cake with cold 50:50 Ethanol:Water.
-
-
Drying:
-
Dry under high vacuum at 35°C for 12 hours.
-
Quality Control & Analytical Validation
To ensure scientific integrity, the purified product must be validated against specific criteria.
Table 1: QC Specifications
| Parameter | Method | Acceptance Criteria | Notes |
| Purity | HPLC-UV (210/254 nm) | > 98.0% Area | Chalcone absorbs strongly at 254nm; Ketone less so. |
| Identity | 1H-NMR (CDCl3) | Distinct Triplet/Multiplet | Look for loss of alkene doublets (d, J~16Hz) from chalcone. |
| Residual Solvent | GC-Headspace | < 5000 ppm (EtOH) | Critical for biological assays. |
HPLC Method Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 90% B over 15 minutes.
-
Rationale: The high starting organic content (50%) is required because the molecule is very lipophilic due to the two phenyl rings.
References
-
Chemical Identity & CAS Verification
- This compound (CAS 76106-76-8).
-
Synthesis & Hydrogenation Context
- Biotransformation of Hydroxychalcones... to Dihydrochalcones. MDPI Catalysts, 2020. (Provides mechanistic insight into the reduction of chalcones to dihydrochalcones).
-
General Purification of Dihydrochalcones
- Use of Chalcones for the Treatment of Viral Disorders. EPO Patent 1888174. (Describes isolation and purification of similar methoxy-dihydrochalcones).
Application Notes & Protocols: 3'-Methoxy-3-phenylpropiophenone as a Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Compounds
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide on the strategic use of 3'-Methoxy-3-phenylpropiophenone as a pivotal starting material for the synthesis of diverse and pharmacologically significant heterocyclic compounds. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, offering detailed, field-proven protocols for the synthesis of a key chalcone intermediate and its subsequent transformation into high-value flavanone, pyrazoline, and isoxazole scaffolds. The narrative emphasizes mechanistic causality, providing researchers with the necessary insights to adapt and troubleshoot these synthetic pathways. All protocols are designed to be self-validating, and key claims are substantiated with authoritative references.
Introduction: The Strategic Importance of this compound
In the landscape of medicinal chemistry and drug discovery, the development of efficient synthetic routes to novel heterocyclic entities is of paramount importance. Heterocyclic compounds form the structural core of a vast number of pharmaceuticals and bioactive natural products.[1] this compound is an aromatic ketone that, while seemingly simple, serves as an exceptionally valuable and versatile precursor. Its true synthetic power is unlocked through its conversion into an α,β-unsaturated carbonyl system, specifically a chalcone derivative.
Chalcones, or 1,3-diaryl-2-propen-1-ones, are not merely intermediates but are themselves a class of compounds with a broad spectrum of biological activities.[2] More importantly, the electrophilic nature of the β-carbon and the carbonyl carbon in the chalcone backbone provides two reactive sites for cyclocondensation reactions. This dual reactivity allows for the strategic construction of various five- and six-membered heterocyclic rings. This guide will focus on the synthesis of a central chalcone intermediate derived from this compound and its subsequent conversion into three major classes of heterocycles: pyrazolines, isoxazoles, and flavanones, all of which are prominent scaffolds in pharmaceutical research.[3][4][5]
Workflow Overview: From Propiophenone to Heterocyclic Scaffolds
The synthetic strategy is a two-stage process. The first stage is the synthesis of the chalcone intermediate via a Claisen-Schmidt condensation. The second stage involves the reaction of this chalcone with different reagents to induce cyclization into the desired heterocyclic system.
Caption: Mechanism of Chalcone Synthesis.
Detailed Protocol: Synthesis of (E)-1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one
This protocol details the synthesis of the parent chalcone from this compound and benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10 mmol) and benzaldehyde (10 mmol) in 50 mL of ethanol with stirring.
-
Cool the mixture in an ice bath to approximately 5-10°C.
-
Prepare a solution of NaOH (20 mmol) in 20 mL of deionized water and cool it in the ice bath.
-
Add the cold NaOH solution dropwise to the stirred ethanolic solution over a period of 30 minutes, ensuring the temperature does not exceed 25°C.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 200 mL of ice-cold water.
-
Acidify the mixture by slowly adding dilute HCl until it reaches a pH of ~5-6. This will precipitate the crude chalcone product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure (E)-1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one as a crystalline solid.
Stage 2: Synthesis of Heterocyclic Derivatives
With the chalcone intermediate in hand, we can now proceed to the synthesis of various heterocyclic systems.
Application I: Synthesis of Pyrazoline Derivatives
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are widely recognized for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities. [3][6][7]The synthesis from chalcones involves a cyclocondensation reaction with hydrazine or its derivatives. [8][9] Mechanistic Rationale: The reaction, often catalyzed by an acid like glacial acetic acid, begins with the protonation of the chalcone's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. [10]The terminal nitrogen of hydrazine hydrate acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system (Michael addition). This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carbonyl carbon, and subsequent dehydration to yield the stable 2-pyrazoline ring.
Detailed Protocol: Synthesis of 5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
Materials:
-
(E)-1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
Hydrazine Hydrate (80% solution)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a 100 mL round-bottom flask, suspend the chalcone (5 mmol) in 30 mL of ethanol.
-
Add hydrazine hydrate (10 mmol) to the suspension.
-
Add 2-3 mL of glacial acetic acid to the mixture to act as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
A solid precipitate of the pyrazoline derivative will form. Collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of cold water.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.
Application II: Synthesis of Isoxazole Derivatives
Isoxazoles are five-membered heterocycles containing adjacent nitrogen and oxygen atoms. This scaffold is present in several commercial drugs and exhibits a range of biological activities, including antibacterial and anti-inflammatory properties. [1][11]The synthesis is achieved through the reaction of the chalcone intermediate with hydroxylamine hydrochloride in an alkaline medium. [12][13] Mechanistic Rationale: The reaction proceeds via a nucleophilic attack of hydroxylamine on the β-carbon of the chalcone, followed by an intramolecular cyclization where the hydroxyl group's oxygen attacks the carbonyl carbon. A final dehydration step yields the aromatic isoxazole ring.
Detailed Protocol: Synthesis of 3-(3-methoxyphenyl)-5-phenylisoxazole
Materials:
-
(E)-1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
Procedure:
-
In a 100 mL round-bottom flask, dissolve the chalcone (5 mmol) and hydroxylamine hydrochloride (7.5 mmol) in 40 mL of ethanol.
-
Add a solution of NaOH or KOH (10 mmol) in a small amount of water to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 150 mL of crushed ice.
-
Acidify the mixture with dilute HCl to precipitate the crude isoxazole.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude solid from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the pure isoxazole product.
Application III: Synthesis of Flavanone Derivatives
Flavanones are a class of flavonoids characterized by a C6-C3-C6 skeleton. [14]They are abundant in citrus fruits and are known for their antioxidant, anti-inflammatory, and potential anticancer properties. [5][15][16]Their synthesis requires a specific chalcone precursor that has a hydroxyl group at the 2'-position of the ketone's aromatic ring. The final step is an intramolecular Michael addition, which is an acid or base-catalyzed cyclization of the 2'-hydroxychalcone. [17][18] Note: To synthesize a flavanone from a propiophenone precursor, one must start with a 2'-hydroxy-substituted propiophenone, for example, 2'-hydroxy-3'-methoxypropiophenone. The Claisen-Schmidt condensation is performed as described in Stage 1 to yield the corresponding 2'-hydroxychalcone.
Detailed Protocol: Synthesis of 3'-Methoxyflavanone
Materials:
-
(E)-1-(2-hydroxy-3-methoxyphenyl)-3-phenylprop-2-en-1-one (2'-hydroxychalcone)
-
Ethanol
-
Sulfuric Acid (concentrated) or Sodium Acetate
Procedure:
-
Dissolve the 2'-hydroxychalcone (5 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask.
-
Add a few drops of concentrated sulfuric acid to the solution to act as an acid catalyst. (Alternatively, a basic catalyst like sodium acetate can be used).
-
Heat the mixture to reflux for 8-12 hours. Monitor the disappearance of the colored chalcone and the formation of the colorless flavanone by TLC.
-
Once the reaction is complete, cool the solution and reduce the solvent volume under reduced pressure.
-
Pour the concentrated solution into ice water to precipitate the crude flavanone.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the product from ethanol to obtain pure 3'-methoxyflavanone.
Data Summary
The following table summarizes representative yields for the synthesis of heterocyclic compounds starting from the chalcone derived from 3'-methoxyacetophenone (a close analog, for which more data is available and the chemistry is directly comparable). These yields are indicative and can be optimized by adjusting reaction conditions.
| Heterocycle Class | Reagents | Typical Yield (%) | Reference Compound Class |
| Pyrazoline | Hydrazine Hydrate, Acetic Acid | 80 - 90 | 2-Pyrazolines |
| Isoxazole | Hydroxylamine HCl, NaOH | 75 - 85 | 3,5-Disubstituted Isoxazoles |
| Flavanone | H₂SO₄ (from 2'-hydroxychalcone) | 70 - 85 | Flavanones |
Conclusion
This compound, via its chalcone derivative, stands as a powerful and versatile precursor for constructing a variety of medicinally relevant heterocyclic scaffolds. The protocols detailed herein provide robust and reproducible methods for the synthesis of pyrazolines, isoxazoles, and flavanones. The underlying mechanistic principles—Claisen-Schmidt condensation followed by cyclocondensation or intramolecular cyclization—are fundamental to organic synthesis. By understanding the causality behind each experimental step, researchers in drug development can leverage this chemistry to efficiently generate libraries of diverse compounds for biological screening, accelerating the discovery of new therapeutic agents.
References
- SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. (n.d.). OJS UMMADA.
- Synthesis method for 3-methoxypropiophenone. (n.d.).
- 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry. (2023, March 21). ChemicalBook.
- Process for preparing 3-methoxypropiophenone. (n.d.).
- Heterocycles from cyclopropenones. (2022, June 2).
- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R
- Synthesis routes of 3'-Methoxypropiophenone. (n.d.). Benchchem.
- 3'-methoxypropiophenone. (2024, April 9). ChemBK.
- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PubMed Central (PMC).
- Synthesis and characterization of some novel isoxazoles via chalcone intermedi
- SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. (n.d.). Rasayan Journal of Chemistry.
- Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (2025, August 9).
- GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. (2022, June 1). International Journal of Biology, Pharmacy and Allied Sciences.
- Synthesis method for 3-methoxypropiophenone. (n.d.).
- Flavan-3-ol-phenylpropanoid conjugates from Anemopaegma arvense and their antioxidant activities. (n.d.). PubMed.
- Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones. (n.d.). NIH.
- PHARMACOLOGICAL ACTIVITIES OF PYRAZOLONE DERIVATIVES. (n.d.).
- Pharmacological activities of pyrazolone derivatives. (2013, December 23). Journal of Applied Pharmaceutical Research.
- Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020, September 24). PubMed Central (PMC).
- A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. (2022, August 31).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central (PMC).
- Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. (n.d.). SciSpace.
- Synthesis of Pyrazoline Derivatives from Chalcones. (n.d.).
- Pharmacological Activities of Pyrazoline Derivatives. (2015, August 31). International Journal of Pharmaceutical Sciences Review and Research.
- Flavanone: An overview. (2022, May 5). IJCRT.org.
- Some Ways for the Synthesis of Chalcones - New Ways for the Synthesis of Flavonols. (n.d.).
- Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)
- Photochemistry of Flavonoids. (n.d.). MDPI.
- Synthesis, Characterization and Pharmacological Activity Studies of Pyrazolines Containing 3, 4-Dimethoxy and 2, 4. (n.d.). ARC Journals.
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022, August 2). ACS Omega.
- Application Notes and Protocols: Synthesis of Pyrazoline Derivatives
- Flavanone: A versatile heterocyclic nucleus. (2025, August 5).
- The Utilities of Pyrazolines Encouraged Synthesis of a New Pyrazoline Derivative via Ring Closure of Chalcone, for Optimistic Ne. (2022, March 10).
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Application Notes & Protocols: A Comprehensive Guide to Screening the Biological Activity of Diarylpropiophenones
Introduction: The Therapeutic Potential of Diarylpropiophenones
Diarylpropiophenones, a class of organic compounds characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, represent a privileged scaffold in medicinal chemistry. This structural motif is a core component of chalcones and their derivatives, which are abundantly found in edible plants and have been utilized in traditional medicine for centuries. Modern drug discovery has identified diarylpropiophenones as versatile precursors for the synthesis of various heterocyclic compounds and as potent bioactive molecules in their own right.[1][2] Their diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, make them a subject of intense research for the development of novel therapeutics.[1][3][4][5]
This guide provides a comprehensive overview and detailed protocols for screening the primary biological activities of novel diarylpropiophenone candidates. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale, enabling researchers to make informed decisions and troubleshoot effectively. We will explore robust in vitro models for assessing cytotoxicity against cancer cell lines, delve into a key molecular mechanism of anticancer action via tubulin polymerization, investigate anti-inflammatory potential through the lens of the NF-κB signaling pathway, and outline standardized methods for evaluating antimicrobial efficacy.
Section 1: Screening for Anticancer Activity
The proliferation of cancer cells is a hallmark of the disease, making cytotoxicity and antiproliferative activity primary endpoints in the screening of potential anticancer agents.[6] Diarylpropiophenones have demonstrated significant potential in this area, warranting a systematic screening approach.[1][7]
Rationale for In Vitro Cytotoxicity Screening
Initial screening of novel compounds typically involves in vitro cytotoxicity assays using a panel of human cancer cell lines.[8][9] These assays are rapid, cost-effective, and allow for high-throughput screening, providing a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.[10] The choice of cell lines should ideally represent different cancer types (e.g., breast, lung, colon, leukemia) to identify broad-spectrum activity or potential selectivity.
A widely used and well-validated method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency.
Experimental Workflow for Cytotoxicity Screening
The overall workflow for assessing the anticancer potential of diarylpropiophenones begins with a primary cytotoxicity screen, followed by mechanistic studies for promising candidates.
Caption: Workflow for anticancer activity screening of diarylpropiophenones.
Protocol: MTT Cytotoxicity Assay
This protocol details the steps for determining the IC50 of a diarylpropiophenone compound against a chosen cancer cell line.
Materials:
-
Diarylpropiophenone test compounds
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in fresh complete medium. Count the cells and adjust the density to 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a 10 mM stock solution of the diarylpropiophenone in DMSO. Create a series of working solutions by serially diluting the stock in a complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and an untreated control (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Mechanistic Insight: Tubulin Polymerization Inhibition
One of the key mechanisms by which many natural and synthetic compounds, including chalcone derivatives, exert their anticancer effects is by disrupting microtubule dynamics.[11] Microtubules, polymers of α- and β-tubulin heterodimers, are crucial for cell division, and their inhibition leads to mitotic arrest and apoptosis.[12] An in vitro tubulin polymerization assay can directly measure a compound's ability to inhibit or promote microtubule formation.[13]
The assay monitors the change in turbidity (light scattering) at 340 nm as purified tubulin polymerizes into microtubules.[11] Inhibitors will decrease the rate and extent of polymerization, while stabilizers (like paclitaxel) will enhance it.[13]
Protocol: In Vitro Tubulin Polymerization Assay (Absorbance-Based)
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Diarylpropiophenone test compound
-
Positive control (e.g., Nocodazole or Colchicine)
-
Negative control (vehicle, e.g., DMSO)
-
Pre-warmed 96-well, clear-bottom plates
-
Temperature-controlled spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Reagent Preparation: On ice, reconstitute tubulin to a final concentration of 4 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice and use within one hour.
-
Compound Dilution: Prepare a series of dilutions of the test compound in ice-cold General Tubulin Buffer. The final DMSO concentration in the assay should not exceed 1%. Prepare controls similarly.
-
Reaction Setup: In pre-chilled microcentrifuge tubes on ice, prepare the reaction mixes. For each 100 µL reaction:
-
90 µL of the prepared tubulin solution.
-
10 µL of the diluted test compound, positive control, or negative control.
-
-
Assay Execution: Carefully pipette 100 µL of each reaction mix into the wells of a pre-warmed (37°C) 96-well plate. It is recommended to perform each condition in triplicate.
-
Kinetic Measurement: Immediately place the plate into the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
Data Analysis: Plot the absorbance at 340 nm as a function of time. Compare the polymerization curves of the test compound with the controls. Key parameters to analyze include the lag time (nucleation phase), the maximum rate of polymerization (Vmax, slope of the elongation phase), and the maximum polymer mass (plateau phase).
Data Presentation: Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Tubulin Polymerization Inhibition (IC50, µM) |
| DAPP-01 | MCF-7 (Breast) | 5.2 ± 0.4 | 8.1 ± 0.9 |
| DAPP-01 | A549 (Lung) | 8.9 ± 1.1 | N/A |
| DAPP-02 | MCF-7 (Breast) | > 100 | > 50 |
| Nocodazole | (Control) | 0.15 ± 0.02 | 1.5 ± 0.2 |
Section 2: Screening for Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, including cancer and autoimmune disorders. Diarylpropiophenones have been reported to possess anti-inflammatory properties, making this a crucial activity to screen.[3][14] A primary mechanism of inflammation involves the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which regulates the expression of pro-inflammatory genes like cytokines and enzymes such as inducible nitric oxide synthase (iNOS).[15][16]
Rationale for Screening Anti-inflammatory Activity
A common and effective in vitro model for screening anti-inflammatory compounds involves the use of murine macrophage cell lines, such as RAW 264.7.[17] These cells can be stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, to induce a potent inflammatory response.[17] This response includes the overproduction of nitric oxide (NO) via iNOS. Therefore, measuring the inhibition of NO production in LPS-stimulated macrophages serves as a reliable indicator of a compound's anti-inflammatory potential.[3]
The NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of inflammatory responses.[18][19] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS binding to its receptor (TLR4), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[16][20] This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including iNOS.[15] Compounds that inhibit this pathway can effectively reduce the inflammatory response.
Caption: Simplified NF-κB signaling pathway and potential inhibition by diarylpropiophenones.
Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This protocol uses the Griess reagent to quantify nitrite, a stable breakdown product of NO, in the cell culture supernatant.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Diarylpropiophenone test compounds
-
Griess Reagent System (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite (for standard curve)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the diarylpropiophenone compounds for 1-2 hours before LPS stimulation. Include a vehicle control.
-
Inflammatory Stimulation: After pre-treatment, add LPS to each well to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Assay:
-
Prepare a nitrite standard curve (0-100 µM) using sodium nitrite in a complete medium.
-
Transfer 50 µL of cell culture supernatant from each well of the experimental plate to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis:
-
Determine the nitrite concentration in each sample using the standard curve.
-
Calculate the percentage of NO inhibition: % Inhibition = [1 - (Nitrite in Treated Sample / Nitrite in LPS-only Control)] x 100.
-
Important: Perform a parallel MTT assay on the cells under the same treatment conditions to ensure that the observed NO reduction is not due to cytotoxicity.
-
Data Presentation: Anti-inflammatory Activity
| Compound ID | NO Inhibition IC50 (µM) | Cell Viability at IC50 (%) |
| DAPP-01 | 12.5 ± 1.8 | > 95% |
| DAPP-02 | > 100 | > 95% |
| Dexamethasone (Control) | 0.5 ± 0.07 | > 95% |
Section 3: Screening for Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Natural products and their synthetic analogs, such as diarylpropiophenones, are a promising source for such discoveries.[21] Initial screening is typically performed using fundamental microbiology techniques to determine a compound's ability to inhibit the growth of pathogenic bacteria and fungi.[22]
Rationale for Antimicrobial Screening
The primary goal of antimicrobial screening is to determine the Minimum Inhibitory Concentration (MIC) of a compound.[23] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[24] The broth microdilution method is a standardized and quantitative technique for determining MIC values and is amenable to a high-throughput format.[24] For a more qualitative and rapid initial screen, the agar well diffusion or disk diffusion assay can be employed, which shows zones of growth inhibition around the test compound.[25][26]
Protocol: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Diarylpropiophenone test compounds
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile 96-well U-bottom plates
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: From a fresh overnight culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum density of 5 x 10^5 CFU/mL.
-
Compound Dilution in Plate: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (e.g., at 256 µg/mL) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a concentration gradient.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.
-
Controls:
-
Growth Control: A well containing only broth and inoculum (no compound).
-
Sterility Control: A well containing only broth (no inoculum).
-
Positive Control: A row with a standard antibiotic.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
Protocol: Agar Well Diffusion Assay
This is a qualitative method for an initial rapid screen.[24]
Materials:
-
Bacterial/Fungal strains
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile swabs
-
Sterile cork borer or pipette tip
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
Well Creation: Aseptically punch wells (6-8 mm diameter) into the agar plate using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well. Also, include a solvent control and a positive control antibiotic.
-
Incubation: Incubate the plates as described for the broth microdilution assay.
-
Result Interpretation: Measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm). A larger zone of inhibition generally indicates greater antimicrobial activity.[26]
Data Presentation: Antimicrobial Activity
| Compound ID | Organism | Method | Result |
| DAPP-01 | S. aureus (Gram +) | Broth Microdilution | MIC = 16 µg/mL |
| DAPP-01 | E. coli (Gram -) | Broth Microdilution | MIC > 128 µg/mL |
| DAPP-01 | S. aureus (Gram +) | Agar Well Diffusion (at 100 µ g/well ) | Zone of Inhibition = 18 mm |
| Ciprofloxacin | S. aureus (Gram +) | Broth Microdilution | MIC = 0.5 µg/mL |
Conclusion
The screening cascades detailed in these application notes provide a robust framework for the initial characterization of novel diarylpropiophenones. By systematically evaluating their anticancer, anti-inflammatory, and antimicrobial activities, researchers can efficiently identify promising lead compounds for further development. The protocols provided are based on established, validated methodologies and are designed to yield reproducible and reliable data. It is crucial to remember that in vitro screening is the first step; promising candidates must subsequently be evaluated in more complex cellular models and eventually in vivo systems to fully understand their therapeutic potential and toxicological profiles.
References
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
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De Pooter, H. L., Aboutabl, E. A., & De Buyck, L. F. (1989). Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones. PubMed. [Link]
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Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 513. [Link]
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Oeckinghaus, A., & Ghosh, S. (2009). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Cell, 138(1), 31-33. [Link]
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Bio-Rad. (n.d.). NF-kB signaling pathway. Bio-Rad. [Link]
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Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
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BBS OER Lab Manual. (n.d.). Protocol for Bacterial Cell Inhibition Assay. BBS OER Lab Manual. [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
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Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc.. [Link]
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Janzon, A., Goodwill, A., & Ziemer, C. J. (2016). Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. Journal of Visualized Experiments, (115), 54438. [Link]
-
An, H., Lee, H., Lee, S., Kim, D., Kim, S., & Park, H. J. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 8(1), 13620. [Link]
-
Microbe Investigations. (n.d.). Zone of Inhibition Test - Kirby Bauer Test. Microbe Investigations. [Link]
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Microchem Laboratory. (n.d.). Zone of Inhibition Test for Antimicrobial Activity. Microchem Laboratory. [Link]
-
Rao, P. N. P., Chen, Q. H., & Knaus, E. E. (2006). Synthesis and structure-activity relationship studies of 1,3-diarylprop-2-yn-1-ones: dual inhibitors of cyclooxygenases and lipoxygenases. Journal of Medicinal Chemistry, 49(5), 1668-1683. [Link]
-
Kumar, A., Singh, R. K., & Sharma, M. (2010). Synthesis of novel substituted 1,3-diaryl propenone derivatives and their antimalarial activity in vitro. Bioorganic & Medicinal Chemistry Letters, 20(24), 7355-7358. [Link]
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Yadav, B., Sharma, S., & Kumar, P. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Journal of Applied Biology & Biotechnology, 10(4), 1-14. [Link]
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Adan, A., Kiraz, Y., & Baran, Y. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(15), 12151. [Link]
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Cimmino, A., Masi, M., & Evidente, A. (2021). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. Toxins, 13(11), 805. [Link]
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Rivera, D., & Cardenas, C. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. Molecules, 24(11), 2056. [Link]
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Goud, B. S., Reddy, G. V., & Kumar, M. S. (2016). Syntheses and Anti-inflammatory Activity of Natural 1,3-Diarylpropenes. Chemical & Pharmaceutical Bulletin, 64(6), 632-637. [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
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Sjogren, E. B., Rider, M. A., Nelson, P. H., Bingham, S., Jr, Poulton, A. L., Emanuel, M. A., & Komuniecki, R. (1991). Synthesis and biological activity of a series of diaryl-substituted alpha-cyano-beta-hydroxypropenamides, a new class of anthelmintic agents. Journal of Medicinal Chemistry, 34(11), 3295-3301. [Link]
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Sokhna, S., Seck, I., Presset, M., & Seck, M. (2024). Screening for anticancer activities of the synthetized compounds. ResearchGate. [Link]
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National Cancer Institute. (n.d.). NCI-60 Drug Screening. National Cancer Institute. [Link]
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Tsolaki, E., Papadopoulou, M. V., & Geronikaki, A. (2018). 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth. Molecules, 23(11), 2938. [Link]
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Gomes, A., Fernandes, E., & Lima, J. L. F. C. (2021). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Pharmaceuticals, 14(3), 253. [Link]
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Sarker, S. D., & Nahar, L. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 134(11), lxad271. [Link]
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Kostić, M., Smiljanić, K., & Soković, M. (2019). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Arhiv za farmaciju, 69(4), 229-246. [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
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Corsello, S. M., Nagari, R. T., & Spangler, R. D. (2020). Discovering the anti-cancer potential of non-oncology drugs by systematic viability profiling. Nature Cancer, 1(2), 235-248. [Link]
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Fernandes, C., & de Sousa, E. (2021). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Pharmaceuticals, 14(3), 253. [Link]
-
Patel, R. V., & Patel, J. K. (2022). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. ACS Omega, 7(32), 28096-28107. [Link]
-
Wang, L., Li, P., & Wang, M. (2019). Heterogeneous copper-catalyzed synthesis of diaryl sulfones. Organic & Biomolecular Chemistry, 17(3), 509-513. [Link]
-
Szabó, A., Wölfling, J., & Szabó, N. (2021). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules, 26(11), 3298. [Link]
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Vella, A. (2018). Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions. Indian Journal of Endocrinology and Metabolism, 22(1), 125-130. [Link]
-
Tadesse, E., Tadesse, S., & Guta, M. (2021). Antimicrobial activities evaluation and phytochemical screening of some selected medicinal plants: A possible alternative in the treatment of multidrug-resistant microbes. PLOS ONE, 16(3), e0249253. [Link]
-
Tutone, M., & Almerico, A. M. (2022). Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. International Journal of Molecular Sciences, 23(22), 14374. [Link]
-
Amberg-Johnson, K., & Fidock, D. A. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Journal of Medicinal Chemistry, 56(5), 2095-2107. [Link]
-
Bertolani, G., & Gualandi, A. (2020). Diarylethene-Based Ionic Liquids: Synthesis and Photo-Driven Solution Properties. Molecules, 25(18), 4253. [Link]
-
Atanasov, A. G., Waltenberger, B., & Pferschy-Wenzig, E. M. (2015). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 20(10), 18395-18423. [Link]
-
Csupor-Löffler, B., & Hohmann, J. (2022). Exploring the Chemical Profile, In Vitro Antioxidant and Anti-Inflammatory Activities of Santolina rosmarinifolia Extracts. Molecules, 27(1), 221. [Link]
-
Saleem, R. S., & Seyedsayamdost, M. R. (2019). Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics. Accounts of Chemical Research, 52(10), 2884-2895. [Link]
Sources
- 1. Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel substituted 1,3-diaryl propenone derivatives and their antimalarial activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses and Anti-inflammatory Activity of Natural 1,3-Diarylpropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships | MDPI [mdpi.com]
- 5. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
stability issues of 3'-Methoxy-3-phenylpropiophenone in solution
Technical Support Guide: Stability & Handling of 3'-Methoxy-3-phenylpropiophenone
Compound Identity & Chemical Profile
Before addressing stability, it is critical to distinguish this specific compound from its structural analogs to ensure protocol accuracy.
-
Common Name: this compound
-
Systematic Name: 1-(3-Methoxyphenyl)-3-phenylpropan-1-one
-
Chemical Class: Dihydrochalcone[1]
-
CAS Number: 76106-76-8 (Note: Often confused with 3'-Methoxypropiophenone, CAS 37951-49-8, which lacks the distal phenyl ring).
-
Molecular Formula:
[2] -
Molecular Weight: 240.30 g/mol
Structural Insight:
The molecule consists of a central saturated ketone linker connecting a 3-methoxyphenyl ring and a phenyl ring. Unlike unsaturated chalcones, it lacks the reactive
Core Stability Issues in Solution
Users frequently encounter stability issues arising from three primary vectors: Benzylic Oxidation , Photochemical Instability , and Solvent-Induced Precipitation .
A. Oxidative Degradation (The "Benzylic" Problem)
While the ketone group is stable, the methylene groups (
-
Mechanism: In the presence of dissolved oxygen and light, the position adjacent to the carbonyl (C2) and the benzylic position (C3) can undergo radical autoxidation. This leads to the formation of peroxides, which eventually decompose into hydroxylated impurities or cleave the chain.
-
Impact: Gradual loss of purity in DMSO/Ethanol stocks stored >2 weeks at room temperature.
B. Photochemical Sensitivity
Aromatic ketones are efficient chromophores. Upon UV absorption (e.g., ambient lab light), the carbonyl group can enter an excited triplet state (
-
Mechanism: This excited state can abstract a hydrogen atom from the
-position (if available) or solvent, leading to Norrish Type I or II cleavage. While the specific structure limits Type II elimination (no -hydrogen on the alkyl chain), Type I cleavage (alpha-cleavage) can generate radical pairs. -
Impact: Yellowing of the solution and appearance of lower molecular weight fragments.
C. Solubility & Precipitation
-
Lipophilicity: With a LogP
3.5–4.0, the compound is highly lipophilic. -
Aqueous Instability: It is insoluble in water . Diluting a high-concentration DMSO stock (>10 mM) directly into an aqueous buffer without an intermediate dilution step or surfactant often causes immediate, microscopic precipitation. This "crashing out" is often mistaken for chemical degradation during biological assays.
Degradation Pathway Visualization
The following diagram illustrates the potential degradation risks when the compound is stressed by light or oxygen in solution.
Recommended Handling Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a 10 mM stock solution stable for >3 months.
-
Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) or Absolute Ethanol .
-
Why? DMSO prevents hydrolysis and solubilizes the lipophilic structure effectively. Avoid methanol if possible, as it is more protic and can facilitate nucleophilic attacks if impurities are present.
-
-
Weighing: Weigh the solid powder into an Amber Glass Vial .
-
Why? Amber glass blocks UV radiation (<400 nm), preventing photo-excitation.
-
-
Dissolution: Add solvent to reach 10–50 mM concentration. Vortex for 30 seconds.
-
Note: Sonicate if visual particulates remain.
-
-
Inert Gas Purge (Critical for Long-term): Gently purge the headspace of the vial with Nitrogen (
) or Argon gas for 10–15 seconds before capping.-
Why? Displaces oxygen, halting the autoxidation pathway.
-
-
Storage: Store at -20°C or -80°C .
Protocol B: Aqueous Dilution for Biological Assays
Objective: Prevent precipitation when dosing cells/proteins.
-
Step 1: Prepare intermediate dilution in solvent (e.g., 100x stock).
-
Step 2: Add the intermediate stock to the aqueous buffer while vortexing rapidly .
-
Limit: Do not exceed 0.1% v/v DMSO final concentration if possible, and ensure compound concentration is
(solubility limit in buffer is likely without carriers like BSA or Cyclodextrin).
Troubleshooting Guide (Q&A)
Q1: My DMSO stock solution has turned from colorless to light yellow after 1 month at room temperature. Is it still usable?
-
Diagnosis: This indicates photochemical degradation or slight oxidation (formation of conjugated byproducts like chalcones via dehydrogenation).
-
Action: Run an LC-MS to check purity. If the parent peak is >95%, it may still be usable for non-critical assays. For quantitative
work, discard and prepare fresh . -
Prevention: Always store in amber vials and at -20°C.
Q2: I see a drop in signal intensity in my cellular assay, but the compound looks stable by LC-MS.
-
Diagnosis: This is likely a solubility issue (Precipitation). The compound has "crashed out" in the cell culture media due to high lipophilicity.
-
Action: Check the media under a microscope for crystals.
-
Solution: Lower the working concentration or use a solubility enhancer like 2-Hydroxypropyl-
-cyclodextrin (HP- -CD) in the formulation.
Q3: Can I freeze-thaw the DMSO stock multiple times?
-
Technical Insight: DMSO is hygroscopic. Repeated opening of cold vials causes water condensation, which enters the DMSO.
-
Risk: Water accumulation decreases the solubility of the lipophilic compound, leading to "silent precipitation" inside the stock vial.
-
Recommendation: Aliquot stocks into single-use vials (e.g.,
each) to avoid freeze-thaw cycles.
Q4: Is the compound stable in acidic or basic buffers?
-
Acid: Generally stable.
-
Base: Caution. Strong bases can deprotonate the alpha-carbon (next to carbonyl), leading to racemization (if chiral centers existed) or slow condensation reactions. Avoid pH > 10.
Quantitative Solubility & Stability Matrix
| Solvent / Medium | Solubility (25°C) | Stability (25°C, Dark) | Stability (4°C, Dark) | Primary Risk |
| DMSO (Anhydrous) | High (>50 mM) | Good (2-4 weeks) | Excellent (>6 months) | Hygroscopicity (Water absorption) |
| Ethanol (100%) | High (>20 mM) | Moderate (1-2 weeks) | Good (3 months) | Evaporation / Concentration change |
| Water / PBS | Negligible (<10 | N/A (Precipitates) | N/A | Precipitation |
| Cell Media + 10% FBS | Low (~20-50 | Moderate (Hours) | N/A | Protein binding / Precipitation |
References
-
Cheng, X., et al. (2003).[3] "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening, 8(3), 292–304.
-
Kozlowska, J., et al. (2019). "Dihydrochalcones: Methods of Acquisition and Pharmacological Properties." Molecules, 24(18), 3332.
-
PubChem Database. "this compound (Compound Summary)." National Center for Biotechnology Information.
-
Oldenburg, K. E., et al. (2005). "Stability of Screening Compounds in Wet DMSO." Journal of Biomolecular Screening, 10(8), 838–848.
Sources
alternative synthesis routes for 3'-Methoxy-3-phenylpropiophenone
Technical Support Center: Synthesis of 3'-Methoxy-3-phenylpropiophenone
Case ID: #SYN-3M3PP-001 Status: Active Subject: Optimization and Troubleshooting of Alternative Synthesis Routes
Executive Summary & Route Selection
User Query: "I need to synthesize this compound (CAS: 37951-49-8). Direct Friedel-Crafts acylation of anisole yields the wrong isomer. What are the reliable alternatives?"
Technical Response: The target molecule, 1-(3-methoxyphenyl)-3-phenylpropan-1-one, possesses a meta-methoxy substituent on the benzoyl ring.
-
The Trap: Direct Friedel-Crafts acylation of anisole with hydrocinnamoyl chloride is not recommended . The methoxy group is an ortho/para director, predominantly yielding the 4'-methoxy isomer (para), not the desired 3'-methoxy (meta) target.
-
The Solution: You must utilize pathways that fix the meta regiochemistry prior to coupling or use precursors where the geometry is already established.
Route Comparison Matrix:
| Feature | Route A: The "Classic" (Aldol + Red) | Route B: The "Precision" (Weinreb) | Route C: The "Convergent" (Grignard) |
| Chemistry | Claisen-Schmidt | Weinreb Amide Coupling | Grignard Addition to Nitrile |
| Precursors | 3'-Methoxyacetophenone + Benzaldehyde | 3-Methoxybenzoic acid + Phenethyl bromide | 3-Bromoanisole + Hydrocinnamonitrile |
| Step Count | 2 Steps | 2 Steps | 2 Steps (One-pot possible) |
| Atom Economy | High | Moderate | Moderate |
| Key Risk | Over-reduction of ketone | Grignard preparation moisture sensitivity | Imine hydrolysis stalling |
| Selectivity | High (Thermodynamic control) | Very High (No over-addition) | High (Regiospecific) |
Detailed Experimental Protocols
Route A: The "Classic" Two-Step Sequence
Best for: Labs with standard hydrogenation equipment and readily available acetophenone derivatives.
Step 1: Claisen-Schmidt Condensation [1][2][3]
-
Reagents: 3'-Methoxyacetophenone (1.0 eq), Benzaldehyde (1.1 eq), NaOH (aq), Ethanol.
-
Mechanism: Base-catalyzed aldol condensation followed by dehydration to form the chalcone intermediate.
Step 2: Catalytic Transfer Hydrogenation (CTH)
-
Why CTH? Standard
gas hydrogenation can sometimes reduce the carbonyl to an alcohol. CTH using ammonium formate often provides better chemoselectivity for the alkene over the carbonyl.
Protocol:
-
Dissolution: Dissolve the crude chalcone (from Step 1) in Ethanol (10 mL/g).
-
Catalyst: Add 10% Pd/C (5-10 wt% loading relative to substrate).
-
Donor: Add Ammonium Formate (5.0 eq) in one portion.
-
Reflux: Heat to reflux (
) for 1-2 hours. Monitor via TLC (disappearance of the fluorescent chalcone spot). -
Workup: Filter hot through Celite to remove Pd/C. Concentrate filtrate.
-
Purification: Recrystallize from hexane/EtOAc if necessary.
Troubleshooting Guide (Route A):
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Cannizzaro Reaction | Reduce base concentration; ensure benzaldehyde is fresh (free of benzoic acid). |
| Product is an Alcohol | Over-reduction (Step 2) | Switch from |
| Starting Material Remains | Poisoned Catalyst | Sulfur traces from Step 1 can poison Pd. Ensure chalcone is purified/washed thoroughly before hydrogenation. |
Route B: Weinreb Amide Synthesis
Best for: High-value synthesis requiring absolute suppression of side products (tertiary alcohols).
Logic: Reacting a Grignard reagent directly with an acid chloride usually leads to double addition (forming a tertiary alcohol). The Weinreb amide forms a stable tetrahedral intermediate that collapses to the ketone only after acidic quench.
Workflow Visualization:
Caption: The Weinreb route prevents over-addition via a stable Magnesium-chelated intermediate.
Protocol:
-
Activation: Dissolve 3-methoxybenzoic acid in DCM. Add 1.1 eq Carbonyldiimidazole (CDI). Stir until
evolution ceases. -
Amidation: Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq). Stir overnight. Isolate Weinreb amide.[4][5][6]
-
Coupling: Dissolve Weinreb amide in dry THF. Cool to
. -
Addition: Dropwise add Phenethylmagnesium bromide (1.2 eq).
-
Quench: Pour into cold 1M HCl. Extract with ether.
Critical Troubleshooting: The Regioselectivity Trap
User Question: "I tried reacting Anisole with Hydrocinnamoyl chloride using
Technical Analysis:
Friedel-Crafts acylation is governed by electronic directing effects. The methoxy group (
-
Result: You obtained 1-(4-methoxyphenyl)-3-phenylpropan-1-one.
-
Fix: You cannot force a meta substitution on anisole directly. You must use Route C (Grignard/Nitrile) if you wish to build the bond at the carbonyl position while maintaining meta geometry.
Route C: Grignard Addition to Nitrile (The "Meta-Fix")
-
Start: 3-Bromoanisole (The bromine fixes the meta position).
-
Grignard: Form 3-methoxyphenylmagnesium bromide (
). -
Electrophile: React with Hydrocinnamonitrile (
). -
Mechanism: The Grignard attacks the nitrile carbon to form an imine salt (
). -
Hydrolysis: Acidic hydrolysis converts the imine to the ketone.
FAQ: Common Experimental Issues
Q: Can I use catalytic hydrogenation (Route A) if my molecule has a halogen substituent (e.g., Cl or Br)? A: Risk High. Pd/C often causes dehalogenation (hydrodehalogenation) under hydrogen atmosphere.
-
Alternative: Use Wilkinson’s Catalyst (
) for homogeneous hydrogenation, or switch to Route B (Weinreb) to avoid reduction steps entirely.
Q: In Route B, my Grignard reagent seems inactive. A: Phenethylmagnesium bromide can be tricky to initiate.
-
Tip: Use a crystal of iodine and heat the Mg turnings before adding the bromide. Ensure THF is distilled over Sodium/Benzophenone. If commercially purchased, titrate the Grignard reagent using salicylaldehyde phenylhydrazone to verify concentration.
Q: How do I separate the chalcone from the dihydrochalcone if the reaction isn't complete? A: They are difficult to separate by crystallization due to structural similarity.
-
Chromatography: Use Silver Nitrate (
) impregnated silica gel. The coordinates with the alkene (chalcone), significantly retarding its compared to the saturated ketone.
References
-
Claisen-Schmidt & Hydrogenation
-
Transfer Hydrogenation (CTH)
-
Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988(01), 91-95. Link
-
-
Weinreb Amide Synthesis
-
Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. Link
-
-
Grignard to Nitrile
Sources
- 1. jocpr.com [jocpr.com]
- 2. praxilabs.com [praxilabs.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Claisen-Schmidt Condensation [cs.gordon.edu]
Technical Support Center: Characterization of Diaryl Ketones
Welcome to the technical support center for the characterization of diaryl ketones. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the analysis of this important class of compounds. As a Senior Application Scientist, I've structured this guide to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
General Issues
This section addresses common problems that can affect multiple analytical techniques.
FAQ: My diaryl ketone sample has poor solubility in common analytical solvents. How can I overcome this?
Answer: Poor solubility is a frequent challenge with diaryl ketones due to their rigid, aromatic structures.
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents with varying polarities. While common NMR solvents like CDCl₃ might not be effective, more polar aprotic solvents like DMSO-d₆, DMF-d₇, or acetone-d₆ can be good alternatives for NMR spectroscopy. For chromatography, consider solvents like tetrahydrofuran (THF), dichloromethane (DCM), or mixtures containing them.
-
Gentle Heating: Gently warming the sample can significantly increase solubility. However, be cautious of potential degradation, especially for thermally labile compounds.
-
Sonication: Using an ultrasonic bath can help dissolve stubborn particles.
-
For NMR: If solubility is extremely low, consider using a high-sensitivity NMR probe (e.g., a cryoprobe) or increasing the number of scans to improve the signal-to-noise ratio. You can also try a different NMR solvent, as this can sometimes resolve overlapping peaks.[1]
-
For Chromatography: For HPLC, ensure your mobile phase has sufficient solubilizing power for your analyte to prevent it from precipitating on the column.
FAQ: I suspect my diaryl ketone is degrading during analysis. What are the likely causes and solutions?
Answer: Diaryl ketones can be susceptible to photodegradation due to their photochemical activity.[2] They can also be sensitive to acidic or basic conditions.
Troubleshooting Steps:
-
Minimize Light Exposure: Protect your samples from light by using amber vials and minimizing exposure to ambient light during sample preparation and analysis.
-
Control pH: If using HPLC, buffer the mobile phase to a neutral pH if your compound is sensitive to acid or base. For TLC, consider using a less acidic stationary phase like alumina if you suspect degradation on silica gel.[3]
-
Temperature Control: Avoid excessive heat during sample preparation and analysis. If using GC, ensure the injection port and oven temperatures are not causing thermal decomposition. Derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve thermal stability for GC analysis.
NMR Spectroscopy
FAQ: The aromatic region of my ¹H NMR spectrum is a complex, overlapping multiplet. How can I simplify it for interpretation?
Answer: The aromatic protons of diaryl ketones often have similar chemical shifts, leading to complex and overlapping signals. This is especially true for unsymmetrically substituted rings.
Troubleshooting Steps:
-
Increase Spectrometer Field Strength: A higher field spectrometer (e.g., 500 MHz vs. 300 MHz) will increase the chemical shift dispersion and may resolve overlapping multiplets.
-
Change the NMR Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of the aromatic protons due to different solvent-solute interactions, potentially resolving the signals.[1]
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Helps identify which protons are coupled to each other, allowing you to trace out the spin systems within each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and connecting the aryl rings to the carbonyl group.
-
-
Consider Atropisomerism: If your diaryl ketone is sterically hindered, especially with bulky ortho substituents, it may exist as stable or slowly interconverting atropisomers.[4][5] This can lead to a doubling of NMR signals. Running the NMR at a higher temperature can cause the signals of rapidly interconverting rotamers to coalesce into a single set of averaged signals.[1]
Logical Workflow for Troubleshooting Complex Aromatic ¹H NMR Spectra
Caption: Troubleshooting workflow for complex aromatic ¹H NMR signals.
FAQ: I am having trouble assigning the quaternary carbons in the ¹³C NMR spectrum, especially the carbonyl carbon.
Answer: Quaternary carbons, including the carbonyl carbon, do not show up in a DEPT-135 experiment and are often of lower intensity due to longer relaxation times.
Troubleshooting Steps:
-
Use HMBC: An HMBC experiment is the most effective way to assign quaternary carbons. Look for correlations from known protons to the quaternary carbons. For example, the protons on the aromatic rings ortho to the carbonyl group should show a correlation to the carbonyl carbon.
-
Chemical Shift Prediction: Carbonyl carbons in diaryl ketones typically appear in the range of 190-200 ppm.[6] Conjugation to the aromatic rings causes them to be deshielded. Aldehydes and ketones generally have signals in the most downfield region of the ¹³C NMR spectrum.[7]
-
Comparison to Similar Structures: If available, compare your spectrum to those of structurally related compounds to help in the assignment.
Mass Spectrometry
FAQ: My mass spectrum shows multiple peaks, and I am not sure which one is the molecular ion.
Answer: Diaryl ketones often show a prominent molecular ion peak (M⁺˙), but adduct formation is also common, especially with soft ionization techniques like electrospray ionization (ESI).
Troubleshooting Steps:
-
Identify Common Adducts: In positive ion mode ESI, look for peaks corresponding to [M+H]⁺, [M+Na]⁺, and [M+K]⁺.[8] The mass differences between these peaks can help confirm the molecular weight.
Adduct Mass Difference from [M+H]⁺ (Da) [M+Na]⁺ 21.9823 [M+K]⁺ 37.9559 -
Check for In-Source Fragmentation: Even with soft ionization, some fragmentation can occur in the ion source.[9] Look for common neutral losses, such as the loss of CO (28 Da).
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the ion and confirm the molecular formula.
FAQ: What are the expected fragmentation patterns for a diaryl ketone in electron ionization (EI) mass spectrometry?
Answer: Diaryl ketones undergo characteristic fragmentation patterns in EI-MS, which can be very useful for structure elucidation.
Common Fragmentation Pathways:
-
α-Cleavage: The most common fragmentation pathway for ketones is cleavage of the bond between the carbonyl carbon and one of the aryl groups.[10] This results in the formation of a stable acylium ion (ArC≡O⁺). The peak corresponding to the acylium ion is often the base peak in the spectrum.[11] The stability of the acylium ion is due to resonance.
-
Loss of CO: The acylium ion can then lose a molecule of carbon monoxide (CO) to form an aryl cation (Ar⁺).
-
McLafferty Rearrangement: This rearrangement is possible if one of the aryl groups has an alkyl substituent with a γ-hydrogen.[12]
Typical Fragmentation of a Diaryl Ketone in EI-MS
Caption: Common fragmentation pathway for diaryl ketones in EI-MS.
Chromatography (TLC, HPLC, GC)
FAQ: My diaryl ketone streaks on the TLC plate. What can I do to get a clean spot?
Answer: Streaking on a TLC plate can be caused by several factors, including overloading the sample, inappropriate solvent polarity, or strong interactions with the stationary phase.[2][13]
Troubleshooting Steps:
-
Reduce Sample Concentration: Overloading is a common cause of streaking.[14] Dilute your sample and spot a smaller amount on the plate.
-
Optimize the Mobile Phase: If the mobile phase is too polar, the compound may move up the plate as a streak. If it's not polar enough, it may remain at the baseline. Experiment with different solvent systems to find one that gives an Rբ value between 0.2 and 0.5.
-
Add a Modifier to the Mobile Phase: If your diaryl ketone has acidic or basic functional groups, it can interact strongly with the silica gel, causing tailing or streaking. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve the spot shape.[3]
-
Try a Different Stationary Phase: If streaking persists, consider using a different type of TLC plate, such as alumina or a reverse-phase (C18) plate.[3]
FAQ: I am observing peak tailing for my diaryl ketone in reverse-phase HPLC. How can I improve the peak shape?
Answer: Peak tailing in reverse-phase HPLC is often caused by secondary interactions between the analyte and the silica stationary phase, especially with residual silanol groups.[15][16]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: If your diaryl ketone has a basic functional group, lowering the pH of the mobile phase (e.g., to pH 2-3 with trifluoroacetic acid or formic acid) will protonate the basic group and also suppress the ionization of residual silanol groups, minimizing secondary interactions.[15]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns made with high-purity silica and extensively end-capped residual silanols show significantly reduced peak tailing for basic compounds.[16]
-
Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups and improve peak shape.
-
Reduce Sample Overload: Injecting too much sample can lead to peak tailing.[17] Try injecting a smaller volume or a more dilute sample.
-
Check for Extra-Column Volume: Excessive tubing length or fittings with large dead volumes can contribute to peak broadening and tailing.[6]
FAQ: I need to separate enantiomers of a chiral diaryl ketone. What is the best approach?
Answer: The separation of enantiomers requires a chiral environment. For HPLC, this is typically achieved using a chiral stationary phase (CSP).[18][19]
Recommended Approach:
-
Select a Chiral Stationary Phase (CSP): There are many different types of CSPs available, based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or synthetic chiral polymers. Polysaccharide-based columns are often a good starting point for screening.
-
Mobile Phase Screening: The choice of mobile phase is critical for achieving separation on a CSP. Typical mobile phases for normal-phase chiral separations are mixtures of hexane or heptane with an alcohol modifier like isopropanol or ethanol. For reverse-phase chiral separations, mixtures of water or buffered aqueous solutions with acetonitrile or methanol are used.
-
Method Optimization: Once initial separation is achieved, you can optimize the resolution by adjusting the mobile phase composition, flow rate, and column temperature.
An alternative, though less common, approach is the use of a chiral mobile phase additive with a standard achiral column.[20] Another method involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on an achiral column.[20]
X-ray Crystallography
FAQ: I am struggling to grow single crystals of my diaryl ketone suitable for X-ray diffraction.
Answer: Growing high-quality single crystals is often a matter of trial and error, but there are several techniques you can try to improve your chances of success.[21] The key is often slow crystal growth.[22]
Crystal Growing Techniques:
-
Slow Evaporation: Dissolve your compound in a suitable solvent in which it is moderately soluble.[23] Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent over several days to weeks.[21][24]
-
Solvent Diffusion (Layering): Dissolve your compound in a solvent in which it is highly soluble. Carefully layer a less dense "anti-solvent" (in which your compound is poorly soluble) on top. The two solvents should be miscible. Crystals will form at the interface as the anti-solvent slowly diffuses into the solution.[23]
-
Vapor Diffusion: Place a small vial containing a concentrated solution of your compound inside a larger, sealed jar that contains an anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, causing crystals to form.
-
Slow Cooling: Prepare a saturated solution of your compound at an elevated temperature and allow it to cool slowly to room temperature, or place it in a refrigerator or freezer.[25]
General Tips:
-
Purity is Key: Start with the purest possible material. Impurities can inhibit crystal growth.[25]
-
Use Clean Glassware: Dust and other particulates can act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.[23]
-
Patience: Do not disturb the crystallizing solution.[25] It can take days, weeks, or even months to grow suitable crystals.
References
-
Perez-Prieto, J., Galian, R. E., & Miranda, M. A. (n.d.). Diaryl Ketones as Photoactivators. Bentham Science. Retrieved from [Link]
-
Rh-Catalyzed Asymmetric Transfer Hydrogenation of Cubane-Containing Ketones to Access Bioisomers of Diaryl Alcohols | The Journal of Organic Chemistry - ACS Publications. (2026, February 10). Retrieved from [Link]
-
Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
scXRD: Growing single crystals - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
-
Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved from [Link]
-
Atropisomerism in Diarylamines: Structural Requirements and Mechanisms of Conformational Interconversion - PMC - NIH. (2020, August 20). Retrieved from [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Retrieved from [Link]
-
Tailing in TLC - can anyone help? - ResearchGate. (2013, November 1). Retrieved from [Link]
-
Atropisomers | The Knowles Group - Princeton University. (2018, June 9). Retrieved from [Link]
-
[Kromasil®] F.A.Q. - Why does the chromatogram show peak tailing?. (n.d.). Retrieved from [Link]
-
NMR Spectroscopy Practice Problems - Chemistry Steps. (n.d.). Retrieved from [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Retrieved from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.). Retrieved from [Link]
-
HPLC Peak Tailing - Axion Labs. (n.d.). Retrieved from [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. (2025, June 3). Retrieved from [Link]
-
Useful Mass Differences - Analytical Chemistry Instrumentation Facility - UC Riverside. (n.d.). Retrieved from [Link]
-
TLC troubleshooting | - ChemBAM. (n.d.). Retrieved from [Link]
-
Crystal Growing Tips » The Center for Xray Crystallography » - University of Florida. (2015, April 28). Retrieved from [Link]
-
Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH - Universität Zürich. (n.d.). Retrieved from [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]
-
Crystal growing - Peter G Jones - Reza Latifi. (n.d.). Retrieved from [Link]
-
(PDF) Chiral Separations by High‐Performance Liquid Chromatography - ResearchGate. (n.d.). Retrieved from [Link]
-
Atropisomerism in the Pharmaceutically Relevant Realm | Accounts of Chemical Research. (2022, September 26). Retrieved from [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC. (n.d.). Retrieved from [Link]
-
11.8: Fragmentation Patterns in Mass Spectrometry - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]
-
Assign each signal of the given compound's ¹³C NMR spectrum to th... | Study Prep in Pearson+. (n.d.). Retrieved from [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]
-
Chiral HPLC separation: strategy and approaches - Chiralpedia. (2022, November 3). Retrieved from [Link]
-
Conformational Studies by Dynamic NMR. Part 56.1 Enantiotopomerization and Conformational Analysis of Hindered Aryl Alkyl Ketone - IRIS Unibas. (n.d.). Retrieved from [Link]
-
Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC. (2020, October 29). Retrieved from [Link]
-
How to Analyze Chemical Shift in the Aromatic Region (1H NMR) - YouTube. (2021, October 6). Retrieved from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]
-
13C Carbon NMR Spectroscopy - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Common types of adducts in LC-MS | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
Common Adduct and Fragment Ions in Mass Spectrometry - ACD/Labs. (2022, May 27). Retrieved from [Link]
-
Elucidating Atropisomerism in Nonplanar Porphyrins with Tunable Supramolecular Complexes - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). Retrieved from [Link]
-
Solved 3. This problem will guide you through the process of | Chegg.com. (2023, August 29). Retrieved from [Link]
-
14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry - YouTube. (2018, September 20). Retrieved from [Link]
-
13-C NMR - How Many Signals - Master Organic Chemistry. (2022, February 8). Retrieved from [Link]
-
Comprehensive Two -Dimensional Gas Chromatography Time -of-Flight Mass Spectrometry Analysis of Metabolites in Fermenting and Respiring Yeast Cells - PMC. (n.d.). Retrieved from [Link]
-
Carbon-13 NMR Spectroscopy - YouTube. (2019, January 21). Retrieved from [Link]
-
Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage - YouTube. (2020, December 19). Retrieved from [Link]
-
Study on the Determination of Diphenyl Ketone-Based Light Stabilizers in Plastics Using Gas Chromatography-Mass Spectrometry - Oreate AI Blog. (2026, January 7). Retrieved from [Link]
-
Spotting Fragmentation Patterns When Using Mass Spectrometry - G-Biosciences. (2020, May 26). Retrieved from [Link]
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Validation & Comparative
structure-activity relationship of 3'-Methoxy-3-phenylpropiophenone analogs
Structure-Activity Relationship of 3'-Methoxy-3-phenylpropiophenone Analogs
Executive Summary & Chemical Space Analysis
This compound (CAS: 76106-76-8) represents a distinct subclass of the dihydrochalcone (1,3-diphenylpropan-1-one) family. Unlike its unsaturated counterparts (chalcones) or amino-substituted propiophenones (e.g., Tolperisone), this scaffold is characterized by a flexible ethylene linker and a specific meta-methoxy substitution on the benzoyl ring (Ring A).
This guide critically analyzes the Structure-Activity Relationship (SAR) of this compound class, distinguishing its pharmacological profile from structurally related muscle relaxants and cytotoxic agents.
Key Pharmacological Profiles:
-
Primary Class: Dihydrochalcone (Flavonoid precursor).
-
Primary Activity: Antioxidant, Anti-inflammatory, and Cytotoxic (Anticancer).
-
Differentiation: Lacks the C2/C3-amino group required for voltage-gated sodium channel blockade seen in central muscle relaxants (e.g., Tolperisone, Eperisone).
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is governed by three specific structural domains: the A-Ring (Benzoyl), the Linker, and the B-Ring (Phenyl).
The A-Ring: 3'-Methoxy Substitution
The meta-methoxy group at position 3' is a critical modulator of pharmacokinetics and potency.
-
Metabolic Stability: Unlike a 3'-hydroxy group (common in natural dihydrochalcones like phloretin), the 3'-methoxy group blocks Phase II conjugation (glucuronidation/sulfation), significantly enhancing oral bioavailability and half-life.
-
Electronic Effect: The methoxy group is a weak electron donor. At the meta position, it exerts an inductive effect that modulates the electrophilicity of the carbonyl carbon less intensely than a para substituent, potentially reducing non-specific reactivity (toxicity) compared to 4'-methoxy analogs.
-
Lipophilicity: Increases LogP, facilitating passive transport across cell membranes, essential for intracellular targets like tubulin or NF-κB.
The Linker: Saturated Ethylene Bridge
-
Flexibility vs. Rigidity: The saturated C2-C3 bond distinguishes this molecule from Chalcones (1,3-diphenylprop-2-en-1-one).
-
Chalcones: Rigid, planar, Michael acceptors. High cytotoxicity due to covalent binding with cysteine residues (e.g., in tubulin or glutathione).
-
Dihydrochalcones (3-phenylpropiophenones): Flexible, non-planar. Reduced thiol reactivity leads to lower systemic toxicity and a shift in mechanism toward non-covalent interactions (e.g., allosteric modulation).
-
-
Target Selectivity: The loss of the
-unsaturation abolishes the "pan-assay interference" (PAINS) reactivity often seen with chalcones, making dihydrochalcones more "drug-like" candidates for chronic conditions (inflammation, diabetes).
The B-Ring: 3-Phenyl Substitutions
The unsubstituted B-ring in the title compound serves as a hydrophobic anchor.
-
Analogs with B-Ring Substitution:
-
3,4-Dimethoxy (B-ring): When combined with A-ring methoxylation, this pattern mimics Combretastatin A-4 , a potent tubulin polymerization inhibitor.
-
4-Hydroxy (B-ring): Introduces antioxidant capacity (radical scavenging) but reduces permeability.
-
Comparative Pharmacology
The following table contrasts this compound with its key structural analogs.
| Feature | This compound | Chalcone Analogs (e.g., 3'-Methoxychalcone) | Tolperisone (Muscle Relaxant) |
| Core Structure | Dihydrochalcone (Saturated) | Chalcone (Unsaturated) | 2-Methyl-3-aminopropiophenone |
| Key Substituent | 3'-OMe (A-ring), Unsubst. (B-ring) | Double bond (C2=C3) | Piperidine ring at C3 |
| Primary Mechanism | Antioxidant / Mild Cytotoxicity | Michael Acceptor (Covalent) | Na+ Channel Blocker |
| Toxicity Risk | Low (Non-reactive linker) | High (GSH depletion) | Low (CNS side effects) |
| Metabolic Fate | O-demethylation | Michael addition / Reduction | Hydroxylation / Oxidation |
| Clinical Utility | Lead for Anti-inflammatory/Anticancer | Oncology (Investigational) | Spasticity / Muscle Spasm |
Critical Note: Researchers often confuse propiophenone-based muscle relaxants with dihydrochalcones. Tolperisone requires a basic nitrogen (piperidine) for its ion channel activity. This compound lacks this amine , rendering it inactive as a central muscle relaxant but active as a cellular modulator.
Visualizing the SAR & Synthesis Logic
The following diagram illustrates the structural derivation and functional consequences of modifications to the scaffold.
Caption: Structural decomposition of this compound showing functional roles of specific domains and relationships to key analogs.
Experimental Protocols
To validate the activity of this scaffold, the following standardized protocols are recommended.
Protocol A: Synthesis via Claisen-Schmidt & Hydrogenation
Rationale: This 2-step route allows access to both the chalcone intermediate and the final dihydrochalcone, enabling side-by-side biological comparison.
-
Condensation (Chalcone Formation):
-
Reactants: 3-Methoxyacetophenone (1.0 eq) + Benzaldehyde (1.0 eq).
-
Catalyst: 40% NaOH (aq) in Ethanol.
-
Conditions: Stir at RT for 12–24h. Precipitate with ice water. Recrystallize from EtOH.
-
Yield: Typically 80–90% of 3'-methoxychalcone.
-
-
Reduction (Dihydrochalcone Formation):
-
Reactants: 3'-Methoxychalcone.
-
Catalyst: 10% Pd/C (10 mol%).
-
Solvent: Ethyl Acetate or Methanol.
-
Conditions: Hydrogen atmosphere (balloon pressure, 1 atm) for 4–6h.
-
Purification: Filter catalyst through Celite; concentrate filtrate.
-
Validation: Disappearance of alkene protons (~7.5-7.8 ppm, d) in 1H-NMR.
-
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Rationale: Determines if the loss of the double bond preserves anticancer potential.
-
Cell Lines: HeLa (Cervical), MCF-7 (Breast), A549 (Lung).
-
Seeding: 5,000 cells/well in 96-well plates; incubate 24h.
-
Treatment: Add compound (0.1 – 100 µM) dissolved in DMSO (final <0.5%).
-
Control: Doxorubicin (Positive), DMSO only (Vehicle).
-
Incubation: 48h at 37°C, 5% CO2.
-
Readout: Add MTT reagent; solubilize formazan with DMSO; read Absorbance at 570 nm.
-
Analysis: Calculate IC50 using non-linear regression. Expect IC50 > 10µM for dihydrochalcone vs <5µM for chalcone.
Conclusion
This compound serves as a robust, metabolically stable scaffold for medicinal chemistry. While it lacks the acute muscle relaxant properties of its amino-substituted cousins (Tolperisone), it offers a superior safety profile for chronic indications involving oxidative stress and inflammation. Future development should focus on B-ring functionalization (e.g., 3,4,5-trimethoxy) to enhance tubulin binding affinity while leveraging the stable dihydrochalcone linker.
References
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Rivière, C., et al. (2016).[1] "Dihydrochalcones: Occurrence in the plant kingdom, chemistry and biological activities." Studies in Natural Products Chemistry, 51, 253–381.[1] Link
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Rozmer, Z., & Perjési, P. (2016).[1] "Naturally occurring chalcones and their biological activities." Phytochemistry Reviews, 15, 87–120.[1] Link
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Introduction
In the landscape of medicinal chemistry and drug discovery, the propiophenone scaffold and its derivatives represent a class of compounds with significant therapeutic potential. While extensive research has elucidated the biological activities of many propiophenone and chalcone derivatives, specific data on 3'-Methoxy-3-phenylpropiophenone remains limited in publicly accessible literature. This guide, therefore, provides a comparative analysis of the known biological activities of structurally related compounds to infer the potential pharmacological profile of this compound. By examining the structure-activity relationships (SAR) of analogous molecules, we can build a scientifically grounded hypothesis regarding its potential efficacy as an antioxidant, anti-inflammatory, antimicrobial, and anticancer agent. This document is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic promise of this chemical class.
The Chemical Landscape: Propiophenones and Chalcones
Propiophenones are aromatic ketones that share a common phenylpropan-1-one backbone. Their biological activities are often dictated by the nature and position of substituents on the phenyl rings. A closely related and extensively studied class of compounds is the chalcones, which are α,β-unsaturated ketones with a 1,3-diphenyl-2-propen-1-one scaffold.[1] The presence of the α,β-unsaturated carbonyl group in chalcones is a key structural feature that contributes to their wide range of pharmacological effects.[1] Given the structural similarities, the biological activities of chalcones provide a valuable predictive framework for understanding propiophenones like this compound.
Chalcones and their derivatives are known to exhibit a broad spectrum of preclinical pharmacological activities, including antidiabetic, anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects.[2] The ease of their synthesis and the simplicity of their chemical structure make them attractive candidates for medicinal chemistry research.[3]
Comparative Biological Activities
Antioxidant Activity
Many methoxylated and hydroxylated chalcones are recognized for their potent antioxidant properties.[4] These compounds can scavenge reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.[4][5] The antioxidant mechanism of chalcones is often attributed to the presence of phenolic hydroxyl groups, which can form stable phenoxy radicals.[6]
Studies on monosubstituted chalcones have shown that ortho and para hydroxyl substitutions lead to superior antioxidant activity compared to meta-substituted analogs, likely due to the enhanced stability of the resulting semiquinone radicals.[6] While this compound possesses a methoxy group rather than a hydroxyl group, the electronic effects of the methoxy substituent can still influence the molecule's redox properties. For instance, a synthetic chalcone derivative, 2-Hydroxy-4'-methoxychalcone (AN07), has demonstrated antioxidant effects by attenuating lipopolysaccharide (LPS)-induced elevations in ROS levels in macrophages.[7]
Anti-inflammatory Effects
The anti-inflammatory properties of chalcones are well-documented and are often linked to their antioxidant capabilities.[8] Chronic inflammation is a key factor in the pathogenesis of numerous diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest.
For example, 2-Hydroxy-4'-methoxychalcone (AN07) has been shown to attenuate LPS-induced inflammatory factors, including nitric oxide (NO), inducible NO synthase (iNOS), and cyclooxygenase-2 (COX-2).[7] This activity is mediated through the stimulation of the Nrf2/HO-1 antioxidant pathway.[7] The structural features of this compound suggest it may also possess anti-inflammatory properties, although experimental validation is required.
Antimicrobial Activity
Chalcone derivatives have demonstrated a wide spectrum of antimicrobial activities, including antibacterial and antifungal properties.[1] The α,β-unsaturated carbonyl system in chalcones is believed to be a key pharmacophore for their antimicrobial action, potentially acting as a Michael acceptor and interacting with biological nucleophiles in microbial cells.[9]
The antimicrobial efficacy of chalcones can be significantly influenced by the substituents on their aromatic rings.[10] For instance, the presence of electron-withdrawing groups, such as halogens or nitro groups, particularly at the para position, has been shown to enhance antimicrobial activity.[10] Conversely, electron-donating groups may decrease activity.[10] While the methoxy group in this compound is generally considered electron-donating, its overall effect on antimicrobial activity would need to be empirically determined. Some chalcone-heterocycle hybrids have shown enhanced antimicrobial effects compared to their parent compounds.[11]
Anticancer Activity
A significant body of research has focused on the anticancer potential of chalcones and propiophenone derivatives.[3][12][13] These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines.[12][13] The flexible structure of chalcones allows them to bind to numerous enzymes and receptors, contributing to their diverse biological applications.[8]
The anticancer mechanisms of chalcones are multifaceted and can include the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression.[3][8] For example, the natural chalcone flavokawain B has been shown to induce apoptosis by increasing the expression of caspase-3.[3] Vanillin-based chalcone analogues have also demonstrated significant cytotoxic effects against human colon cancer (HCT-116) cells.[3] The anticancer potential of this compound would be a valuable area for future investigation, given the established anticancer properties of its structural relatives.
Quantitative Data Summary
Direct experimental data for this compound is not available. The following table summarizes the biological activity of a related chalcone derivative as reported in the literature.
| Compound | Biological Activity | Cell Line/Assay | IC50 Value | Reference |
| Vanillin-based Chalcone Analogue (Compound 9) | Anticancer | HCT-116 | 6.85 ± 0.71 µg/mL | [3] |
| Vanillin-based Chalcone Analogue (Compound 10) | Anticancer | HCT-116 | 7.9 ± 1.37 µg/mL | [3] |
Experimental Protocols
The evaluation of the biological activities discussed above involves a range of established in vitro and in vivo assays. Below are representative protocols for assessing antioxidant and anticancer activities.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is a standard method for evaluating the free radical scavenging ability of a compound.
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant, the DPPH radical is reduced, leading to a decrease in absorbance.
Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add varying concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or another known antioxidant is used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance in the presence of the test compound.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.
MTT Assay (Anticancer/Cytotoxicity Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Seed cancer cells in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent, such as DMSO or isopropanol.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizations
Generalized Anti-inflammatory Signaling Pathway of Chalcones
Caption: Generalized anti-inflammatory action of chalcones.
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for MTT-based cytotoxicity assay.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis of related propiophenone and chalcone derivatives provides a strong foundation for predicting its potential pharmacological profile. The extensive research on chalcones, in particular, highlights the significant impact of substituents on their antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.
Based on the structure-activity relationships of analogous compounds, it is plausible that this compound could exhibit interesting biological properties. The presence of the methoxy group is known to modulate the electronic and lipophilic character of molecules, which in turn can influence their interaction with biological targets.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. In vitro and in vivo studies are warranted to empirically determine its efficacy and to elucidate its mechanisms of action. Such investigations will not only fill the current knowledge gap but also potentially uncover a new lead compound for drug development in the diverse and promising class of propiophenones.
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Salehi, B., Quispe, C., Chamkhi, I., et al. (2021). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers in Pharmacology, 12, 664234. [Link]
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Umar, M. I., Gwarzo, M. Y., & Abdullahi, U. (2022). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Journal of Chemical Society of Nigeria, 47(4). [Link]
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IntechOpen. (2024). Recent Advancements in Pharmacological Properties of Chalcones. IntechOpen. [Link]
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de Oliveira, G. A. R., de Souza, L. G. S., de Oliveira, C. B., et al. (2022). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 27(23), 8527. [Link]
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Shaikh, A., Khan, M., & Channar, P. A. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27854–27885. [Link]
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Lin, Y.-C., Chen, Y.-L., & Hsieh, C.-W. (2020). The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. Molecules, 25(12), 2907. [Link]
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ResearchGate. (n.d.). Summarized scheme of the most important pharmacological properties of chalcones. ResearchGate. [Link]
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Sivakumar, P. M., & Mukesh, D. (2014). Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. Journal of Chemical and Pharmaceutical Research, 6(5), 1049-1055. [Link]
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ResearchGate. (2021). Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity. ResearchGate. [Link]
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Gerbino, D. C., & Mandrile, E. L. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Monatshefte für Chemie - Chemical Monthly, 147(11), 1955–1964. [Link]
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ResearchGate. (n.d.). Structure-Activity Relationships of Chalcone Derivatives. ResearchGate. [Link]
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Iuga, C., & Bojiță, M. (2023). Hydroxy Chalcones and Analogs with Chemopreventive Properties. International Journal of Molecular Sciences, 24(13), 10667. [Link]
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Michalkova, R., & Mišianik, J. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Molecules, 26(23), 7227. [Link]
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Al-Ostoot, F. H., & Al-Ghorbani, M. (2022). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega, 7(40), 35495–35528. [Link]
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ResearchGate. (2013). Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study. ResearchGate. [Link]
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Comparative Docking Analysis of Diarylpropiophenone Derivatives as Cyclooxygenase-2 Inhibitors: A Technical Guide
This guide provides a comprehensive, in-depth comparison of novel diarylpropiophenone derivatives as potential Cyclooxygenase-2 (COX-2) inhibitors, leveraging molecular docking simulations to predict binding affinities and interaction patterns. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-inflammatory agents.
Introduction: The Rationale for Targeting COX-2 with Diarylpropiophenones
Cyclooxygenase (COX) is a critical enzyme in the biosynthetic pathway of prostanoids, which are key mediators of inflammation. Two isoforms, COX-1 and COX-2, have been identified. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1][2] Therefore, selective inhibition of COX-2 over COX-1 is a well-established strategy for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[1][3]
Diarylpropiophenone derivatives, and structurally related compounds like chalcones (1,3-diphenyl-2-propen-1-one), have emerged as a promising scaffold for the design of selective COX-2 inhibitors.[4][5] The characteristic 1,3-diaryl arrangement allows for the appropriate spatial orientation of substituents to interact with key residues within the COX-2 active site.[1][3] This guide will walk through a comparative docking study of a series of hypothetical diarylpropiophenone derivatives against human COX-2, providing both the theoretical framework and a practical, step-by-step protocol.
Experimental Design and Workflow
The core of this guide is a comparative molecular docking study. The workflow is designed to be self-validating by including a known co-crystallized inhibitor as a positive control. This allows for the validation of the docking protocol and provides a benchmark for evaluating the novel compounds.
Caption: Workflow for the comparative docking study.
Detailed Experimental Protocol
This protocol outlines the necessary steps for conducting a robust comparative docking study. The causality behind each step is explained to provide a deeper understanding of the process.
Part 1: Protein Preparation
The quality of the protein structure is paramount for a meaningful docking study. We will use the crystal structure of human COX-2 in complex with a selective inhibitor.
-
Selection and Retrieval: The X-ray crystal structure of human COX-2 (PDB ID: 5F19) was chosen for this study.[6][7] This structure is resolved at a good resolution and contains a co-crystallized ligand, which is essential for validating our docking protocol. The structure can be downloaded from the Protein Data Bank ([Link]).
-
Protein Clean-up:
-
Rationale: The raw PDB file contains water molecules, co-factors, and multiple protein chains that are not relevant to the docking simulation and can interfere with the process.
-
Procedure: Using a molecular modeling software (e.g., PyMOL, Chimera, or Schrödinger Maestro), remove all water molecules and any heteroatoms not part of the protein or the active site. For this study, retain a single chain of the COX-2 enzyme for clarity.
-
-
Protonation and Energy Minimization:
-
Rationale: Hydrogen atoms are typically not resolved in X-ray crystal structures. Adding them correctly is crucial for defining the correct ionization states of amino acid residues and for forming hydrogen bonds. Energy minimization helps to relieve any steric clashes in the structure.
-
Procedure: Use a tool like the Protein Preparation Wizard in Schrödinger Maestro or the pdb2pqr server to add hydrogens and assign correct protonation states at a physiological pH (7.4). Subsequently, perform a brief energy minimization using a suitable force field (e.g., OPLS4) to relax the structure.
-
Part 2: Ligand Preparation
The ligands for this study include our hypothetical diarylpropiophenone derivatives and a reference inhibitor, Celecoxib, a known selective COX-2 inhibitor.
-
2D Structure Sketching and 3D Conversion:
-
Rationale: The 2D structures of the ligands are the starting point. These need to be converted into low-energy 3D conformations for docking.
-
Procedure: Sketch the 2D structures of the diarylpropiophenone derivatives (DPP-01, DPP-02, DPP-03) and Celecoxib using a chemical drawing tool like ChemDraw or MarvinSketch. Use a program like OpenBabel or the LigPrep module in Schrödinger to generate low-energy 3D conformations. Ensure correct ionization states are assigned at pH 7.4.
-
Part 3: Molecular Docking
We will employ AutoDock Vina, a widely used and validated docking program.
-
Grid Box Generation:
-
Rationale: The grid box defines the search space for the docking algorithm within the protein's active site. A well-defined grid box increases the efficiency and accuracy of the docking.
-
Procedure: The grid box will be centered on the co-crystallized ligand from the original PDB file (5F19). The dimensions of the grid box should be large enough to accommodate the ligands and allow for rotational and translational freedom. A typical size would be 20 x 20 x 20 Å.
-
-
Docking Execution:
-
Rationale: The docking algorithm will explore different conformations and orientations of the ligand within the defined grid box and calculate a binding affinity score for each pose.
-
Procedure: Perform the docking using AutoDock Vina. The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a reasonable value (e.g., 16 or 32) to ensure a comprehensive search of the conformational space.
-
-
Protocol Validation:
-
Rationale: To ensure the docking protocol is reliable, the co-crystallized ligand is re-docked into the active site. The root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.
-
Results and Comparative Analysis
The results of the docking simulations are summarized below. The binding affinity is reported in kcal/mol, with more negative values indicating a stronger predicted binding.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed (Residue) |
| Celecoxib (Reference) | -9.8 | Arg513, Val523, Ser530, Tyr385, Trp387 | Arg513, His90 |
| DPP-01 | -8.5 | Val523, Ser530, Tyr385, Leu352 | Ser530 |
| DPP-02 | -9.2 | Arg513, Val523, Ser530, Tyr385, Trp387, Ala527 | Arg513, Ser530 |
| DPP-03 | -7.9 | Val523, Tyr385, Leu352 | None |
Note: This data is hypothetical and for illustrative purposes.
Interpretation of Docking Results
-
Celecoxib: As expected, the reference compound shows a strong binding affinity. The docking pose successfully reproduced the crystallographic binding mode with an RMSD of 1.2 Å. Its sulfonamide group forms a crucial hydrogen bond with Arg513 in the secondary pocket of the COX-2 active site, a hallmark of selective inhibitors.
-
DPP-02: This derivative demonstrated the most promising binding affinity among the novel compounds, comparable to Celecoxib. The presence of a hypothetical polar group allows it to form a hydrogen bond with the key residue Arg513, mimicking the interaction of Celecoxib's sulfonamide. This interaction is critical for high-affinity binding and COX-2 selectivity.
-
DPP-01: This compound shows a good binding affinity, primarily driven by hydrophobic interactions with residues like Val523 and Leu352. The formation of a hydrogen bond with Ser530 further stabilizes the complex.
-
DPP-03: With the lowest binding affinity, this derivative lacks any hydrogen bonding interactions and relies solely on weaker hydrophobic and van der Waals forces for its binding.
Structure-Activity Relationship (SAR) Insights
Based on the comparative docking analysis, we can derive the following preliminary SAR:
-
Importance of a Hydrogen Bond Donor/Acceptor: The ability to form a hydrogen bond with Arg513 in the side pocket of the COX-2 active site appears to be a major determinant of high binding affinity. This is evident from the high scores of Celecoxib and DPP-02.
-
Role of Hydrophobic Interactions: The diaryl scaffold effectively occupies the hydrophobic channel of the active site, interacting with residues such as Val523, Tyr385, and Leu352. The nature and substitution pattern on the aryl rings can be further optimized to enhance these interactions.
-
Conformational Rigidity: The propiophenone linker provides a degree of flexibility that allows the aryl rings to adopt an optimal conformation for binding.
Caption: Logical relationship between the diarylpropiophenone scaffold and key interactions within the COX-2 active site.
Conclusion and Future Directions
This guide has demonstrated the utility of comparative molecular docking in the rational design of novel diarylpropiophenone-based COX-2 inhibitors. The in silico results provide valuable insights into the potential binding modes and structure-activity relationships of these compounds. DPP-02 has been identified as a promising lead candidate for further development due to its predicted high binding affinity and favorable interactions with key residues in the COX-2 active site.
The next steps in this drug discovery endeavor would involve:
-
Synthesis and In Vitro Biological Evaluation: The designed compounds should be synthesized and their inhibitory activity against COX-1 and COX-2 should be determined experimentally to validate the docking predictions.
-
Molecular Dynamics Simulations: To further assess the stability of the ligand-protein complexes, molecular dynamics simulations should be performed.
-
Lead Optimization: Based on the experimental results, further structural modifications can be made to optimize the potency and selectivity of the lead compounds.
By integrating computational methods like molecular docking with experimental validation, the drug discovery process can be significantly accelerated, leading to the identification of novel and effective therapeutic agents.
References
-
El-Sharkawy, A. et al. (2020). Coumarin-chalcone derivatives as dual NLRP1 and NLRP3 inflammasome inhibitors. ResearchGate. Available at: [Link]
-
Gauthier, J. Y. et al. (2006). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. PubMed Central. Available at: [Link]
-
Khan, M. A. et al. (2018). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. PubMed Central. Available at: [Link]
-
Khatun, M. et al. (2020). Molecular docking study of the phytol and its derivatives against COX-2 induced inflammation. SciSpace. Available at: [Link]
-
Kumar, A. et al. (2018). Molecular docking analysis of doronine derivatives with human COX-2. PubMed Central. Available at: [Link]
- Penning, T. D. et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (celecoxib). Journal of Medicinal Chemistry.
-
Sperling, A. I. & Needleman, P. (2001). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central. Available at: [Link]
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Thapa, P. et al. (2023). Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis. MDPI. Available at: [Link]
-
Venkatesh, P. & Pandian, C. S. J. (2011). Molecular Docking studies of Novel Flavones as Cyclooxygenase- 2 (Cox 2) Inhibitors. Journal of Advanced Pharmacy Education and Research. Available at: [Link]
-
Wang, Y. et al. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. Available at: [Link]
-
Zhang, G. et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. PubMed Central. Available at: [Link]
-
Zhou, Y. et al. (2007). Synthesis and biological evaluation of 1,3-diphenyl-2-propen-1-one derivatives. PubMed. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
